molecular formula C7H7NO3 B7891301 2-Hydroxy-2-(pyridin-4-yl)acetic acid

2-Hydroxy-2-(pyridin-4-yl)acetic acid

Cat. No.: B7891301
M. Wt: 153.14 g/mol
InChI Key: QQVNZMRACHLOMA-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(pyridin-4-yl)acetic acid is a pyridine-based carboxylic acid of interest in medicinal chemistry and chemical biology research. Its molecular structure, which incorporates both a pyridine nitrogen and proximal hydroxy and carboxylic acid functional groups, makes it a versatile precursor and potential ligand for metal chelation studies. Research indicates that analogous hydroxypyridinone structures demonstrate a strong binding affinity for hard metal cations such as Fe³⁺, Al³⁺, and Cu²⁺, suggesting potential applications for this compound in the development of novel chelating agents . The compound serves as a key synthetic intermediate for the construction of more complex molecules, including potential pharmacologically active compounds. As a building block, it can be used to develop ligands attached to various backbones, such as NTA (nitrilotriacetic acid), to create multidentate chelators with enhanced metal-binding capabilities and selectivity . All our products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-2-pyridin-4-ylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-6(7(10)11)5-1-3-8-4-2-5/h1-4,6,9H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQVNZMRACHLOMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid and Its Derivatives

Retrosynthetic Disconnections and Strategic Analysis of 2-Hydroxy-2-(pyridin-4-yl)acetic Acid

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the central stereogenic center offers several logical points for disconnection, leading to various synthetic strategies.

The primary disconnections for the target molecule involve the bonds to the chiral carbon atom. Three main strategies emerge from this analysis:

C-C Bond Disconnection (A): This involves disconnecting the bond between the chiral carbon and the carboxylic acid group. This approach suggests a nucleophilic addition of a cyanide equivalent (a synthon for the carboxyl group) to pyridine-4-carbaldehyde. The resulting cyanohydrin can then be hydrolyzed to the desired α-hydroxy acid.

C-O Bond Disconnection (B): This strategy involves the reduction of a carbonyl group at the chiral center. The immediate precursor is a 2-oxo-2-(pyridin-4-yl)acetic acid derivative (an α-keto acid or ester). This is one of the most common and effective routes, particularly for enantioselective synthesis via asymmetric hydrogenation.

C-C Bond Disconnection (C): This disconnection breaks the bond between the pyridine (B92270) ring and the chiral carbon. This route implies the reaction of a pyridin-4-yl nucleophile (like 4-pyridinyl magnesium bromide or 4-lithiopyridine) with a glyoxylic acid derivative that is protected with a chiral auxiliary.

These strategic disconnections are summarized in the table below, outlining the potential starting materials for each pathway.

Disconnection StrategyBond CleavedPrecursorRequired Starting Materials
Strategy A Carboxyl C — Chiral CPyridin-4-yl cyanohydrinPyridine-4-carbaldehyde, Cyanide source (e.g., KCN, TMSCN)
Strategy B Chiral C — OH2-Oxo-2-(pyridin-4-yl)acetatePyridine, Diethyl oxalate
Strategy C Pyridinyl C — Chiral CChiral glyoxylate (B1226380) adduct4-Halopyridine, Glyoxylic acid derivative, Chiral auxiliary

Enantioselective Synthesis Approaches to this compound

Achieving high enantiomeric purity is critical for the application of chiral molecules in pharmaceuticals and materials science. The synthesis of enantiomerically enriched this compound can be accomplished through several advanced methods.

Asymmetric Catalysis for Chiral Induction

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. wikipedia.org This is a highly efficient and atom-economical approach. nih.gov

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric transformations. For the synthesis of this compound, a key organocatalytic reaction is the asymmetric hydrocyanation of pyridine-4-carbaldehyde. Chiral catalysts, such as those derived from cinchona alkaloids or synthetic peptides, can facilitate the enantioselective addition of a cyanide source (e.g., trimethylsilyl (B98337) cyanide) to the aldehyde. The resulting chiral cyanohydrin intermediate can then be hydrolyzed to the final α-hydroxy acid product. The success of this strategy hinges on the ability of the catalyst to create a distinct chiral environment around the substrate, effectively differentiating the two faces of the aldehyde carbonyl group.

Metal-catalyzed asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral alcohols from prochiral ketones. mdpi.com In the context of this compound, the most direct precursor is an ester of 2-oxo-2-(pyridin-4-yl)acetic acid (a pyridinyl α-keto ester).

The asymmetric hydrogenation of α-keto esters is effectively catalyzed by complexes of rhodium, ruthenium, and iridium with chiral phosphine (B1218219) ligands. nih.govacs.org Ruthenium catalysts, particularly those of the type Ru-BINAP combined with a chiral diamine like DPEN, have shown exceptional efficiency and enantioselectivity in the hydrogenation of a wide range of aromatic keto esters. nih.gov The reaction involves the activation of molecular hydrogen by the metal complex and its subsequent transfer to one of the two enantiofaces of the ketone carbonyl group. The presence of the nitrogen atom in the pyridine ring can influence the catalytic activity, sometimes requiring specific ligand and condition optimization to achieve high performance. nih.gov

The following table summarizes representative catalyst systems used for the asymmetric hydrogenation of α-keto esters, which are applicable to the synthesis of the target molecule.

Catalyst PrecursorChiral LigandSubstrate TypeTypical Enantiomeric Excess (ee)
[RuCl₂(arene)]₂(S,S)-TsDPENAryl α-Keto Esters>95%
Ir(I) Complex(S)-Tol-BINAPAromatic Ketones>99%
Co(BF₄)₂·6H₂O(S,S)–P–NH–NH₂Aryl Ketones>99% acs.org
Cp*IrCl₂MsDPENHeteroaromatic Ketones>98% nih.gov

The success of metal-catalyzed asymmetric reactions is critically dependent on the structure of the chiral ligand coordinated to the metal center. These ligands create the chiral environment necessary to induce enantioselectivity.

For the synthesis of chiral pyridinyl alcohols, several classes of ligands have proven effective:

Chiral Diphosphine Ligands: Ligands such as BINAP and its derivatives (e.g., Tol-BINAP) are highly successful due to their C₂-symmetric, atropisomeric backbone. This rigid structure provides a well-defined chiral pocket that effectively controls the approach of the substrate to the metal center. nih.gov

P,N and P,N,O Ligands: Ligands containing both phosphorus and nitrogen donor atoms, such as pyridine-oxazolines (PyOx) or aminophosphines, offer tunable steric and electronic properties. rsc.orgrsc.org The pyridine or oxazoline (B21484) moiety can coordinate to the metal and also interact with the substrate through hydrogen bonding or other non-covalent interactions, enhancing both reactivity and enantioselectivity. mdpi.com

Planar-Chiral Ligands: Ligands based on frameworks like [2.2]paracyclophane offer a unique and highly rigid chiral environment. dicp.ac.cn Their large steric bulk can effectively shield one face of the substrate, leading to excellent enantiocontrol in various asymmetric reactions. dicp.ac.cn

The modular design of these ligands allows for systematic tuning of their properties to optimize the outcome for specific substrates, including those containing heteroaromatic rings like pyridine. rsc.org

Chiral Auxiliary-Mediated Synthesis of this compound

An alternative to asymmetric catalysis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com

A viable strategy for synthesizing this compound using this method involves the following steps:

Attachment of Auxiliary: A prochiral glyoxylic acid derivative is coupled to a chiral auxiliary. A common and highly effective class of auxiliaries are the Evans oxazolidinones, such as (S)-4-benzyl-2-oxazolidinone. wikipedia.org

Diastereoselective Reaction: The key bond-forming step is a diastereoselective addition of a nucleophile to the carbonyl group of the glyoxylate. In this case, a 4-pyridinyl organometallic reagent (e.g., 4-pyridinylmagnesium bromide) is added. The steric hindrance from the auxiliary blocks one face of the electrophile, forcing the nucleophile to attack from the opposite face, thus creating the new stereocenter with high diastereoselectivity. Other auxiliaries, such as those based on pseudoephedrine, also control the direction of attack with high fidelity. wikipedia.org

Removal of Auxiliary: The chiral auxiliary is cleaved from the product, typically through hydrolysis under basic or acidic conditions, to yield the enantiomerically enriched this compound.

The following table lists common chiral auxiliaries and their typical applications in asymmetric synthesis.

Chiral AuxiliaryAuxiliary ClassTypical ApplicationRemoval Condition
(S)-4-Benzyl-2-oxazolidinone OxazolidinoneAsymmetric alkylation, aldol (B89426) reactionsLiOH / H₂O₂
(1R,2S)-(-)-Pseudoephedrine Amino AlcoholAsymmetric alkylation of amidesAcid or base hydrolysis
(1S)-(-)-2,10-Camphorsultam SultamAsymmetric Diels-Alder, alkylationLiAlH₄ or hydrolysis
trans-2-Phenyl-1-cyclohexanol AlcoholAsymmetric ene reactionsSaponification

Biocatalytic Transformations for Stereoselective Production of this compound

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. The stereoselective production of this compound is a prime candidate for the application of enzymatic methods.

Enzyme Screening and Optimization for Specific Stereoisomers

The quest for enantiomerically pure forms of this compound necessitates a thorough screening of various enzyme classes. Key enzymes for the synthesis of α-hydroxy acids include hydroxynitrile lyases (oxynitrilases), nitrilases, and dehydrogenases.

Hydroxynitrile lyases can catalyze the asymmetric addition of hydrogen cyanide to pyridine-4-carboxaldehyde, a key precursor, to form the corresponding cyanohydrin. Subsequent hydrolysis of the nitrile group would yield the desired α-hydroxy acid. The stereoselectivity of this addition is highly dependent on the specific hydroxynitrile lyase used, necessitating the screening of a diverse panel of these enzymes from various sources to identify one that produces the desired (R)- or (S)-enantiomer with high enantiomeric excess (ee). nih.gov Enzyme engineering can further enhance the selectivity and substrate scope of these biocatalysts. nih.gov

Nitrilases and nitrile hydratase/amidase systems offer an alternative route, starting from the cyanohydrin of pyridine-4-carboxaldehyde. A nitrilase can directly hydrolyze the nitrile to the carboxylic acid, while a nitrile hydratase would first form the corresponding amide, which is then hydrolyzed by an amidase. The stereoselectivity of these enzymes is often high, allowing for the kinetic resolution of a racemic cyanohydrin or the direct enantioselective hydrolysis of the nitrile. chemistnotes.com For instance, nitrilases from Rhodococcus species are known for their ability to catalyze the stereospecific hydrolysis of nitriles. wikipedia.org

Dehydrogenases, particularly alcohol dehydrogenases, can be employed for the stereoselective reduction of a precursor like 4-pyridylglyoxylic acid. Screening of a variety of dehydrogenases from different microbial sources would be essential to identify an enzyme that provides high conversion and enantioselectivity for the desired stereoisomer of this compound.

The optimization of reaction parameters such as pH, temperature, substrate concentration, and co-solvent is critical to maximize both the yield and the enantiomeric excess of the desired product.

Table 1: Potential Enzymes for Stereoselective Synthesis

Enzyme ClassPrecursorProduct StereoisomerKey Considerations
Hydroxynitrile LyasePyridine-4-carboxaldehyde(R) or (S)Enzyme source, pH, solvent system
Nitrilase4-Pyridyl-cyanohydrin(R) or (S)Enzyme source, potential for kinetic resolution
Dehydrogenase4-Pyridylglyoxylic acid(R) or (S)Cofactor regeneration, enzyme source
LipaseRacemic this compound ester(R) or (S)Kinetic resolution, choice of acyl donor/acceptor
Whole-Cell Biotransformations Utilizing Microbial Systems

Employing whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of necessary cofactors like NAD(P)H. Recombinant microorganisms, such as Escherichia coli or yeast, can be engineered to overexpress specific enzymes identified during the screening process. nih.gov

For the production of this compound, a whole-cell system could be designed to express a hydroxynitrile lyase for the conversion of pyridine-4-carboxaldehyde. Alternatively, a system co-expressing a dehydrogenase and a cofactor regeneration enzyme, such as formate (B1220265) dehydrogenase, could efficiently reduce 4-pyridylglyoxylic acid. nih.gov The use of microorganisms like Rhodococcus species, which naturally possess a wide range of relevant enzymatic activities including nitrile hydratases and amidases, is also a promising strategy. wikipedia.org

Optimization of a whole-cell biotransformation involves manipulating fermentation conditions to maximize cell density and enzyme expression, as well as the biotransformation parameters themselves to ensure high substrate conversion and product yield. nih.govtaltech.ee

Table 2: Comparison of Isolated Enzyme vs. Whole-Cell Systems

FeatureIsolated EnzymesWhole-Cell Systems
Purity HighLower, potential for side reactions
Cost Higher (purification required)Lower (no purification)
Cofactor Regeneration Requires external additionIn-situ regeneration
Stability Generally lowerOften higher within the cellular environment
Process Optimization Simpler reaction systemMore complex (cell growth and catalysis)

Development of Novel Total Synthesis Routes for this compound

While biocatalytic methods offer elegance and selectivity, traditional organic synthesis provides a robust and often more scalable approach to complex molecules. The development of efficient total synthesis routes for this compound is crucial for its large-scale production.

Multi-Step Linear Syntheses with Emphasis on Efficiency

A linear synthesis involves the sequential transformation of a starting material through a series of intermediates to the final product. pediaa.com A potential linear synthesis of this compound could commence from a readily available starting material like 4-picoline.

An alternative linear approach could start with pyridine-4-carboxaldehyde. Formation of the cyanohydrin, followed by acidic or basic hydrolysis of the nitrile group, would provide this compound. While conceptually straightforward, the conditions for hydrolysis would need to be carefully controlled to avoid side reactions.

Convergent Synthesis Strategies for Structural Complexity

For this compound, a convergent strategy could involve the preparation of a pyridin-4-yl organometallic reagent and a protected glyoxylic acid derivative. For instance, 4-bromopyridine (B75155) could be converted to its corresponding Grignard or organolithium reagent. This nucleophilic pyridine fragment could then be reacted with an electrophilic two-carbon synthon, such as diethyl oxalate, followed by hydrolysis and deprotection to yield the final product.

The key advantage of a convergent approach lies in its flexibility and the ability to build up complexity in separate, optimized reaction sequences before the crucial coupling step. kccollege.ac.in

Table 3: Comparison of Linear and Convergent Synthesis

AspectLinear SynthesisConvergent Synthesis
Overall Yield Decreases exponentially with each stepGenerally higher
Efficiency Can be low for long sequencesMore efficient for complex targets
Flexibility Less flexible, issues early on impact the entire synthesisMore flexible, fragments can be modified independently
Scalability Can be challenging for long routesOften more amenable to scale-up

Mechanistic Investigations of Key Bond-Forming Reactions in the Synthesis of this compound

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is fundamental for optimizing reaction conditions and improving yields and selectivity.

One of the key bond-forming reactions is the addition of a nucleophile to the carbonyl group of pyridine-4-carboxaldehyde or a related precursor. In the case of cyanohydrin formation, the nucleophilic attack of the cyanide ion on the carbonyl carbon is the crucial C-C bond-forming step. The stereochemical outcome of this reaction, when catalyzed by a hydroxynitrile lyase, is determined by the specific interactions within the enzyme's active site, which orient the substrates for a facial-selective attack.

Another important reaction is the formation of the C-C bond via a Grignard-type reaction. The mechanism involves the nucleophilic attack of the carbanionic carbon of the pyridin-4-yl organometallic species on the electrophilic carbonyl carbon of a glyoxylate derivative. The nature of the solvent and the presence of coordinating species can significantly influence the reactivity and outcome of this reaction.

Mechanistic studies of decarboxylative cross-coupling reactions involving pyridylacetic acid derivatives have also been reported, suggesting the possibility of forming the desired carbon skeleton through such a pathway. nih.gov These studies often involve detailed kinetic analysis, isotopic labeling experiments, and computational modeling to elucidate the transition states and intermediates involved in the bond-forming and bond-breaking processes. mdpi.com A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more efficient and selective synthetic routes to this compound and its derivatives.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield of this compound

The efficient synthesis of this compound, a valuable building block in medicinal chemistry, relies heavily on the careful optimization of reaction conditions to maximize both the yield and selectivity of the desired product. Key synthetic strategies often involve the reduction of a corresponding α-keto acid or ester, such as 4-pyridylglyoxylic acid or its esters. The optimization of these reduction processes is a critical area of research, focusing on parameters such as the choice of catalyst, solvent, temperature, pressure, and substrate concentration. Both chemocatalytic and biocatalytic approaches have been explored to achieve high efficiency and enantioselectivity.

One of the primary methods for synthesizing this compound is through the asymmetric hydrogenation of ethyl 2-oxo-2-(pyridin-4-yl)acetate. This reaction has been a subject of optimization studies to achieve high enantiomeric excess (ee) and chemical yield. The choice of catalyst and reaction conditions plays a pivotal role in the success of this transformation.

Research into the enantioselective hydrogenation of related α-keto esters, such as ethyl 2-oxo-4-phenylbutyrate, provides valuable insights that can be extrapolated to the synthesis of this compound. For instance, studies on platinum-based catalysts modified with cinchona alkaloids have demonstrated the significant impact of various reaction parameters on conversion and enantioselectivity.

Table 1: Influence of Reaction Parameters on the Enantioselective Hydrogenation of a Model α-Keto Ester

ParameterVariationEffect on ConversionEffect on Enantiomeric Excess (ee)
Modifier Amount Increasing concentrationMay increase or decreaseOptimal concentration exists for maximum ee
Substrate Concentration Increasing concentrationCan decrease conversion rateMay slightly decrease ee
Hydrogen Pressure Increasing pressureGenerally increases conversionCan have a complex effect on ee
Temperature Increasing temperatureIncreases conversion rateOften decreases ee

This interactive table summarizes general trends observed in the optimization of the enantioselective hydrogenation of α-keto esters, which are applicable to the synthesis of this compound.

Biocatalytic reductions represent another powerful strategy for the synthesis of chiral α-hydroxy acids. tudelft.nl These methods utilize enzymes, such as alcohol dehydrogenases, which can exhibit high chemo-, regio-, and stereoselectivity under mild reaction conditions. nih.gov The optimization of biocatalytic reductions involves screening for suitable enzymes, as well as adjusting parameters like pH, temperature, co-factor regeneration systems, and substrate loading to achieve optimal performance.

The synthesis of related pyridyl-containing compounds has also been a subject of optimization. For example, the condensation reaction of ethyl isonicotinate (B8489971) with ethyl acetate (B1210297) to form ethyl 3-oxo-3-(pyridin-4-yl)propanoate, a precursor, is typically carried out under reflux with a strong base like sodium ethoxide. researchgate.net Subsequent reactions to build the final molecule would require their own optimization studies.

While direct and comprehensive optimization data for the synthesis of this compound remains a focused area of ongoing research, the principles derived from the optimization of analogous chemical and enzymatic transformations provide a strong foundation for developing efficient and selective synthetic routes. The careful selection and tuning of catalysts, solvents, and other reaction parameters are paramount to achieving high yields and, where desired, high enantiopurity of this important chemical compound.

Elucidation of Chemical Reactivity and Derivatization Pathways of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Reactivity of the Carboxylic Acid Moiety in 2-Hydroxy-2-(pyridin-4-yl)acetic Acid

The carboxylic acid group is the most acidic functional group in the molecule and is a primary site for transformations such as esterification, amidation, and reduction.

The conversion of the carboxylic acid group in this compound to an ester can be accomplished through several established methods. The choice of method can be critical for achieving chemoselectivity and preserving the stereochemical integrity of the α-carbon.

A common approach is the Fischer-Speier esterification , which involves reacting the acid with an excess of an alcohol under acidic catalysis (e.g., H₂SO₄ or TsOH). organic-chemistry.orgmasterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven process, and its efficiency is enhanced by removing the water formed during the reaction. masterorganicchemistry.com However, for α-hydroxy acids, milder and more selective methods are often preferred to avoid side reactions.

Catalytic methods that demonstrate high chemoselectivity for α-hydroxy acids are particularly relevant. For instance, boric acid has been shown to effectively catalyze the esterification of α-hydroxycarboxylic acids at room temperature, leaving other functional groups, including other carboxylic acids in the same molecule (e.g., in malic or citric acid), largely unreacted. researchgate.netacs.orgacs.org This selectivity arises from the affinity of boric acid for the α-hydroxy acid moiety. Similarly, salicylaldehyde (B1680747) has been utilized as an organocatalyst for the selective esterification of a wide array of α-hydroxy acids, including α-heteroaryl examples, in high yields. rsc.org

The stereochemical outcome of esterification is a crucial consideration. Since the reaction at the carboxyl group does not directly break any bonds at the chiral α-carbon, it is expected to proceed with retention of configuration . However, the reaction conditions, particularly the use of strong acids or bases and elevated temperatures, can pose a risk of racemization through enolization if the α-proton becomes labile. Milder, chemoselective methods are therefore advantageous for maintaining optical purity.

Table 1: Selected Esterification Methods for the Carboxylic Acid Moiety

Method Typical Reagents/Catalysts Key Features
Fischer-Speier Esterification Alcohol (as solvent/reagent), H₂SO₄ or TsOH Equilibrium process; requires excess alcohol or water removal. masterorganicchemistry.commasterorganicchemistry.com
Boric Acid Catalysis Alcohol, Boric Acid (B(OH)₃) High chemoselectivity for α-hydroxy acids; mild, room temperature conditions. acs.org
Salicylaldehyde Catalysis Alcohol, Salicylaldehyde Organocatalytic; high yields for diverse α-hydroxy acids. rsc.org

Amidation and Peptide Coupling Reactions with Amino Acids

The formation of an amide bond between this compound and an amine, such as an amino acid ester, requires the activation of the carboxylic acid. This is typically achieved using standard peptide coupling reagents. The primary challenges in this transformation are achieving high coupling efficiency and suppressing epimerization at the chiral α-carbon, which is susceptible to racemization upon activation.

A variety of coupling reagents are available for this purpose. Carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) are often used in conjunction with additives that mitigate racemization, such as 1-hydroxybenzotriazole (B26582) (HOBt). Phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HATU, HBTU) are also highly effective and are designed to convert the carboxylic acid into a reactive ester in situ with a low risk of side reactions. rsc.org

Given the structural similarity to aryl-glycine derivatives, which are known to be prone to racemization, the choice of coupling conditions is critical. The hydroxyl group on the α-carbon would likely require a protecting group (e.g., a silyl (B83357) or acetyl group) prior to the coupling reaction to prevent unwanted side reactions.

Table 2: Common Peptide Coupling Reagents for Amide Bond Formation

Reagent Class Examples Additive (if required) Purpose of Additive
Carbodiimides DCC, DIC, EDC HOBt, OxymaPure Suppresses racemization and improves coupling efficiency.
Phosphonium Salts BOP, PyBOP, PyAOP N/A (contains a leaving group) High efficiency, used for difficult couplings.
Aminium/Uronium Salts HBTU, TBTU, HATU, HCTU N/A (contains a leaving group) Very rapid coupling; HATU is particularly effective at preventing racemization.

Reduction and Decarboxylation Pathways

The carboxylic acid group can be reduced to a primary alcohol. Borane (BH₃), often used as a THF complex, is a highly effective reagent for the selective reduction of carboxylic acids in the presence of other functional groups. libretexts.org The use of stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also be effective but might lead to the reduction of the pyridine (B92270) ring as well.

Decarboxylation, the removal of the -COOH group, is another potential transformation. For α-hydroxy acids, this can occur via an oxidative decarboxylation pathway. For example, iron(II) complexes have been shown to react with O₂ to promote the oxidative decarboxylation of α-hydroxy acids like mandelic acid. nih.govrsc.org This process mimics the action of certain nonheme iron enzymes. rsc.org Another potential route is photoredox-catalyzed decarboxylative reduction, which uses visible light and an organocatalyst to convert α-hydroxy acids into their corresponding alkanes. organic-chemistry.org

Transformations Involving the Hydroxyl Group of this compound

The tertiary hydroxyl group is a key site for derivatization, allowing for the synthesis of α-keto acids and various ether and ester derivatives. These reactions typically require that the more reactive carboxylic acid group be protected or that the reaction conditions be carefully selected for chemoselectivity.

The oxidation of the α-hydroxyl group yields the corresponding α-keto acid, 2-oxo-2-(pyridin-4-yl)acetic acid. Alpha-keto acids are important synthetic intermediates and possess unique biological activities. wikipedia.orgnih.gov

Direct oxidation of the hydroxyl group in the presence of an unprotected carboxylic acid can be challenging. A common strategy involves first protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester). The resulting α-hydroxy ester can then be oxidized to the α-keto ester using a variety of reagents. Common oxidation systems include those based on Swern or Dess-Martin periodinane conditions. Following oxidation, the ester can be hydrolyzed back to the carboxylic acid to yield the final α-keto acid product.

Table 3: Potential Two-Step Synthesis of 2-oxo-2-(pyridin-4-yl)acetic acid

Step Transformation Typical Reagents Intermediate/Product
1 Esterification (Protection) Methanol (B129727), H₂SO₄ Methyl 2-hydroxy-2-(pyridin-4-yl)acetate
2 Oxidation Dess-Martin Periodinane or Swern Oxidation (Oxalyl chloride, DMSO, Et₃N) Methyl 2-oxo-2-(pyridin-4-yl)acetate
3 Hydrolysis (Deprotection) Aqueous LiOH, then H⁺ workup 2-oxo-2-(pyridin-4-yl)acetic acid

Etherification and Esterification of the Hydroxyl Group

Modification of the hydroxyl group through etherification or esterification requires that the carboxylic acid be protected to prevent it from reacting first.

For esterification of the hydroxyl group , the typical strategy involves:

Protection of the carboxylic acid, most commonly by converting it to a simple alkyl ester (e.g., methyl or ethyl ester) via Fischer esterification.

Acylation of the free tertiary hydroxyl group using an acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine or triethylamine). chemguide.co.uk

Optional deprotection of the carboxylic acid group by hydrolysis of the ester if the free acid form is desired.

Etherification of the hydroxyl group can be approached similarly. After protection of the carboxylic acid as an ester, the hydroxyl group can be deprotonated with a suitable base (e.g., sodium hydride) to form an alkoxide. This nucleophilic alkoxide can then be reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in a Williamson-type ether synthesis to form the desired ether. Subsequent hydrolysis of the ester protecting group would yield the α-alkoxy-α-(pyridin-4-yl)acetic acid.

Nucleophilic Substitution Reactions at the Stereocenter

The stereocenter of this compound is the α-carbon, which is bonded to a hydroxyl group, a carboxylic acid group, a pyridine-4-yl group, and a hydrogen atom. Nucleophilic substitution at this stereocenter would involve the displacement of the hydroxyl group.

Direct displacement of the hydroxyl group is generally unfavorable as it is a poor leaving group. Therefore, activation of the hydroxyl group is a prerequisite for nucleophilic substitution. This can be achieved by protonation in acidic media or by conversion to a better leaving group, such as a tosylate or a halide.

Once activated, the stereocenter can be attacked by a variety of nucleophiles. However, it is important to note that specific studies detailing these reactions for this compound are not readily found. The expected reactivity is based on general principles of nucleophilic acyl substitution. masterorganicchemistry.com

Reactivity of the Pyridine Nitrogen in this compound

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons in an sp² hybrid orbital, making it basic and nucleophilic. uoanbar.edu.iq

The pyridine nitrogen can be readily oxidized to form a pyridine-N-oxide. Common oxidizing agents for this transformation include peroxy acids such as peracetic acid or peroxybenzoic acid. orgsyn.orgwikipedia.org The oxidation of pyridine to pyridine-N-oxide is a well-established reaction. youtube.com The resulting N-oxide can then be used in subsequent transformations, as the oxygen atom can activate the pyridine ring for further reactions. wikipedia.org

Reaction Scheme for N-Oxidation:

The nucleophilic pyridine nitrogen can react with alkyl halides or other electrophiles to form quaternary pyridinium (B92312) salts. This reaction, known as quaternization, is a common transformation for pyridines. The resulting pyridinium salts have altered electronic properties and can be used as precursors for various other derivatives. Specific studies on the quaternization of this compound are not available, but this reactivity is expected based on the general behavior of pyridines.

The lone pair of electrons on the pyridine nitrogen allows this compound to act as a ligand in coordination complexes with transition metals. wikipedia.orgjscimedcentral.com The carboxylic acid group can also participate in coordination, making the molecule a potentially bidentate or even a bridging ligand. The formation of transition metal complexes with pyridine-containing ligands is a vast field of study. mdpi.com While specific complexes of this compound are not extensively documented, it is expected to form stable complexes with a variety of transition metal ions. wikipedia.orgjscimedcentral.com

Functionalization of the Pyridine Ring System of this compound

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. uoanbar.edu.iq Reactions such as nitration, sulfonation, and halogenation require harsh conditions. uoanbar.edu.iq The substitution typically occurs at the 3-position (meta to the nitrogen). uoanbar.edu.iqyoutube.com The presence of the hydroxyacetic acid substituent on the pyridine ring may further influence the regioselectivity of electrophilic substitution, although specific studies on this are lacking. The deactivating nature of the pyridine ring makes Friedel-Crafts reactions generally unsuccessful. uoanbar.edu.iq

Nucleophilic Aromatic Substitution Reactions on Halogenated Derivatives

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for the functionalization of aromatic and heteroaromatic rings, particularly those that are electron-deficient, such as pyridine. masterorganicchemistry.comnih.gov The presence of an electron-withdrawing group ortho or para to a leaving group, typically a halogen, significantly accelerates these reactions by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comyoutube.com In the context of this compound, halogenation of the pyridine ring, for instance at the 3-position, would render the molecule susceptible to SNAr.

While direct studies on halogenated derivatives of this compound are not extensively documented in readily available literature, the principles of SNAr on pyridines are well-established. nih.gov For example, the reaction of 3-halo-4-aminopyridines with acyl chlorides has been shown to proceed via an intramolecular SNAr, leading to a formal two-carbon insertion and the formation of pyridin-4-yl α-substituted acetamides. nih.govresearchgate.net This highlights the reactivity of the pyridine ring towards nucleophilic attack, a principle that would apply to halogenated derivatives of the title compound.

The general mechanism for an SNAr reaction on a hypothetical 3-chloro-2-hydroxy-2-(pyridin-4-yl)acetic acid would involve the attack of a nucleophile at the carbon atom bearing the chlorine. The electron-withdrawing effect of the pyridine nitrogen facilitates this attack. The reaction can proceed through a classical two-step mechanism involving a Meisenheimer intermediate or, in some cases, a concerted (cSNAr) mechanism. nih.gov The nature of the nucleophile, the solvent, and the specific substitution pattern on the pyridine ring would influence the reaction pathway and efficiency.

Table 1: Factors Influencing Nucleophilic Aromatic Substitution on Pyridine Derivatives

FactorInfluence on Reaction Rate
Electron-withdrawing groups Accelerate the reaction when positioned ortho or para to the leaving group. youtube.com
Leaving group ability The rate of reaction often follows the trend F > Cl > Br > I, as the rate-determining step is typically the nucleophilic attack, not the C-X bond cleavage. masterorganicchemistry.com
Nucleophile strength Stronger nucleophiles generally lead to faster reactions.
Solvent polarity Polar aprotic solvents are often used to solvate the cation without strongly solvating the nucleophile.

Metal-Catalyzed Cross-Coupling Reactions at Pyridine Positions

Metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium, copper, or iron, allow for the functionalization of pyridine rings with a wide array of substituents. youtube.combeilstein-journals.org For derivatives of this compound, these reactions offer a powerful strategy for introducing diverse functionalities at various positions on the pyridine nucleus, assuming prior installation of a suitable handle such as a halogen or a triflate.

While specific examples of cross-coupling reactions on this compound itself are not prevalent in the literature, the extensive body of work on the cross-coupling of pyridines provides a clear indication of the potential transformations. researchgate.net For instance, palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are routinely used to functionalize halopyridines. beilstein-journals.org Copper-catalyzed reactions, such as the Ullmann condensation, are effective for forming C-N and C-O bonds. beilstein-journals.org

The synthesis of imidazopyridines, a class of heterocycles with significant biological activity, often relies on metal-catalyzed cross-coupling reactions of aminopyridines. beilstein-journals.orgresearchgate.net This underscores the utility of these methods in building complex heterocyclic scaffolds from pyridine-based starting materials. A hypothetical 3-bromo-2-hydroxy-2-(pyridin-4-yl)acetic acid could, for example, undergo a Suzuki-Miyaura coupling with a boronic acid to introduce a new aryl or alkyl group at the 3-position.

Table 2: Common Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

Reaction NameCatalyst (Typical)Bond FormedReactants
Suzuki-Miyaura PalladiumC-CHalopyridine, Boronic acid/ester
Heck PalladiumC-CHalopyridine, Alkene
Sonogashira Palladium/CopperC-C (alkyne)Halopyridine, Terminal alkyne
Buchwald-Hartwig PalladiumC-N, C-OHalopyridine, Amine/Alcohol
Ullmann Condensation CopperC-N, C-O, C-SHalopyridine, Amine/Alcohol/Thiol

Stereoselective Transformations and Epimerization Studies of this compound

The presence of a chiral center at the α-carbon of this compound introduces the possibility of stereoisomerism. The synthesis and separation of enantiomers are of paramount importance, particularly in the pharmaceutical industry, as different enantiomers can exhibit distinct biological activities.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For α-hydroxy acids, methods such as the stereoselective reduction of the corresponding α-keto acid are common. While specific protocols for the stereoselective synthesis of this compound are not detailed in the available literature, the synthesis of related compounds, such as (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid, demonstrates the feasibility of achieving high stereocontrol in similar systems. elsevierpure.com

Chiral resolution is another approach to obtain enantiomerically pure compounds, involving the separation of a racemic mixture. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent. The chiral resolution of (1,2-benzothiazin-4-yl)acetic acid enantiomers highlights a successful application of this technique to a structurally related compound. researchgate.netatlantis-press.com

Epimerization, the change in configuration at one of several stereocenters in a molecule, is a potential side reaction during synthesis or under certain reaction conditions. nih.gov For this compound, the α-proton is acidic and can be abstracted by a base, leading to the formation of an enolate intermediate. Reprotonation of this planar intermediate can occur from either face, resulting in racemization or epimerization if other stereocenters are present. nih.gov The stability of the enolate, influenced by the adjacent pyridine and carboxylate groups, will affect the propensity for epimerization. Studies on peptide synthesis have shown that the presence of electron-withdrawing groups can increase the acidity of the α-proton, making epimerization more likely. nih.gov

Intramolecular Cyclization Reactions and Heterocycle Formation from this compound Precursors

The functional groups of this compound and its derivatives serve as handles for intramolecular cyclization reactions, leading to the formation of a variety of heterocyclic structures. These reactions are valuable for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

The carboxylic acid and α-hydroxy group can participate in cyclization to form lactones (cyclic esters). The formation of a delta-lactone from a delta-hydroxy acid is a well-understood intramolecular esterification process. youtube.com While the direct cyclization of this compound itself to form a three-membered lactone is unlikely due to ring strain, its derivatives can be precursors to larger heterocyclic rings.

More complex heterocycles can be synthesized from precursors derived from this compound. For example, the hydrazide derivative of a similar compound, (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid, has been used as a key intermediate for the synthesis of pyrazoles, oxadiazoles, and triazoles through cyclo-condensation reactions. mdpi.comnih.gov These reactions typically involve the reaction of the hydrazide with a dielectrophilic species.

Furthermore, intramolecular oxidative cyclization is a powerful tool for heterocycle synthesis. For instance, α-indolylhydrazones have been shown to undergo PhIO2-promoted intramolecular oxidative cyclization to form azacarbolines. acs.org A similar strategy could potentially be applied to hydrazone derivatives of this compound to access novel pyridyl-fused heterocyclic systems. The synthesis of fused tricyclic indolizines from 2-(pyridin-2-yl)acetic acid propargyl esters via a silver-mediated double cyclization further illustrates the potential for forming complex polycyclic systems from pyridylacetic acid precursors. masterorganicchemistry.com

Table 3: Examples of Heterocycles Formed from Related Acetic Acid Derivatives

Starting Material DerivativeReagentsResulting Heterocycle
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazidePentane-2,4-dionePyrazole
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazideCarbon disulfide1,3,4-Oxadiazole
(7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazidePotassium isothiocyanate1,2,4-Triazole
α-IndolylhydrazonePhIO2, TFAAzacarboline
2-(Pyridin-2-yl)acetic acid propargyl esterAg2CO3, Potassium acetate (B1210297)Fused tricyclic indolizine

Advanced Spectroscopic and Structural Elucidation Studies of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural and Stereochemical Assignment

High-resolution NMR spectroscopy is an indispensable tool for the complete structural assignment of organic molecules like 2-Hydroxy-2-(pyridin-4-yl)acetic acid. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial relationships of all atoms in the molecule.

The foundational analysis begins with 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methine proton at the chiral center. The pyridine ring protons would appear as two sets of doublets in the aromatic region, characteristic of a 4-substituted pyridine. The methine proton (Hα), being adjacent to an oxygen and a carboxylic acid, would appear as a singlet further downfield. The protons of the hydroxyl and carboxylic acid groups are typically broad and may exchange with deuterium (B1214612) in solvents like D₂O.

The ¹³C NMR spectrum provides the carbon framework. It would show signals for the four distinct carbons of the pyridine ring, the chiral α-carbon, and the carboxyl carbon. The chemical shifts are diagnostic of their electronic environment. hmdb.camcdb.ca

To assemble the structure, 2D NMR techniques are employed. youtube.comsdsu.edu

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.com For this compound, it would show correlations between the adjacent protons on the pyridine ring (H2/H6 with H3/H5), confirming their positions relative to each other.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹J_CH_). researchgate.netyoutube.com It allows for the unambiguous assignment of each carbon signal by linking it to its known proton signal. For example, the methine proton signal would show a cross-peak to the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique identifies longer-range couplings (typically 2-3 bonds, ²J_CH_ and ³J_CH_), which is crucial for connecting the molecular fragments. youtube.com Key correlations would be observed from the α-proton (Hα) to the carboxyl carbon (C1) and to the pyridine carbons C4 and C3/C5, unequivocally establishing the connection between the acetic acid moiety and the pyridine ring at the C4 position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. researchgate.net

Predicted ¹H and ¹³C NMR Data for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale / Key 2D Correlations
COOH~12-13 (broad s)~175HMBC from Hα
Cα-H ~5.2 (s)~72HSQC to Cα; HMBC to COOH, C4, C3/C5
Cα-OH Variable (broad s)--
C2-H, C6-H~8.6 (d)~150COSY to H3/H5; HSQC to C2/C6; HMBC to C4
C3-H, C5-H~7.4 (d)~122COSY to H2/H6; HSQC to C3/C5; HMBC to Cα
C4-~148HMBC from Hα, H2/H6, H3/H5

The single bond connecting the chiral center to the pyridine ring allows for rotational freedom, potentially leading to different stable conformers. Intramolecular hydrogen bonding between the α-hydroxyl group and the pyridine nitrogen could also influence the conformational landscape.

Variable Temperature (VT) NMR studies are employed to investigate such dynamic processes. researchgate.netrsc.org By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and signal lineshapes. acs.orgnih.gov If there is a dynamic equilibrium between two or more conformers that is slow on the NMR timescale at low temperatures, separate signals for each conformer might be observed. As the temperature is increased, the rate of interconversion increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal. researchgate.net Analysis of these changes allows for the determination of the thermodynamic parameters (ΔH and ΔS) and the activation energy (ΔG‡) of the conformational interchange. rsc.orgnih.gov

This compound is a chiral molecule, existing as a pair of enantiomers (R and S). Standard NMR spectroscopy cannot distinguish between enantiomers. Chiral NMR spectroscopy is used to resolve the signals of the two enantiomers, enabling the determination of enantiomeric excess (ee). nih.govrsc.org

This is typically achieved by adding a chiral solvating agent (CSA) or a chiral shift reagent (CSR) to the NMR sample of the racemic compound.

Chiral Solvating Agents (CSAs) : These are chiral molecules (e.g., cyclodextrins, or macrocyclic amides) that form transient, non-covalent diastereomeric complexes with each enantiomer of the analyte. nih.govrsc.org Because diastereomers have different physical properties, the protons of the analyte in these two different complexes experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

Chiral Shift Reagents (CSRs) : These are typically paramagnetic lanthanide complexes that also form diastereomeric complexes, inducing large changes in the chemical shifts of the analyte's protons.

In either case, the result is the splitting of a single peak from the racemic mixture into two distinct peaks, one for each enantiomer. The enantiomeric excess can then be accurately calculated by integrating the areas of these two resolved signals. nih.gov This method is crucial for quality control in asymmetric synthesis or chiral resolution processes. nih.gov

Mass Spectrometry (MS) for Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry is a powerful analytical technique that provides information about the mass, and by extension the molecular formula, of a compound and its fragments.

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with very high accuracy (typically to within 5 ppm). This allows for the calculation of a unique elemental composition. For this compound (C₇H₇NO₃), HRMS can confirm its molecular formula by matching the experimentally measured exact mass to the theoretically calculated mass. bldpharm.com This is a definitive method for confirming the identity of a synthesized compound. uni.lu

HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass
[M+H]⁺[C₇H₈NO₃]⁺154.0499
[M+Na]⁺[C₇H₇NNaO₃]⁺176.0318
[M-H]⁻[C₇H₆NO₃]⁻152.0353

Tandem Mass Spectrometry (MS/MS) is employed to deduce the structure of a molecule by analyzing its fragmentation patterns. In an MS/MS experiment, the protonated molecule [M+H]⁺ is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The masses of these fragments provide a "fingerprint" that helps to piece together the original structure.

For this compound, key fragmentation pathways can be predicted based on its functional groups:

Loss of Water (-18 Da) : A common fragmentation for alcohols, leading to a fragment ion at m/z 136.

Loss of Formic Acid (-46 Da) : Decarboxylation and loss of the hydroxyl group as water can occur, resulting in a fragment at m/z 108.

Decarboxylation (-44 Da) : Loss of CO₂ from the parent ion is a characteristic fragmentation of carboxylic acids, yielding an ion at m/z 110.

Alpha-Cleavage : Cleavage of the bond between the α-carbon and the carboxylic acid group can lead to the loss of the •COOH radical, resulting in an ion at m/z 108. A subsequent loss of CO from this fragment could lead to an ion at m/z 92, corresponding to the pyridinylmethyl cation. researchgate.netmiamioh.edu

Predicted MS/MS Fragmentation Data for [C₇H₈NO₃+H]⁺

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Fragment Structure
154.05136.04H₂O[C₇H₆NO₂]⁺
154.05108.05HCOOH[C₆H₆N]⁺ (Pyridinylmethylidyne ion)
154.0592.05H₂O + CO₂[C₆H₆N]⁺ (Pyridinylmethylidyne ion)
136.04108.05CO[C₆H₆N]⁺ (Pyridinylmethylidyne ion)

This systematic analysis using MS/MS provides corroborating evidence for the structure determined by NMR. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis and Hydrogen Bonding Studies

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying functional groups and probing intermolecular interactions, such as hydrogen bonding, within a molecule. For this compound, these techniques would provide critical insights into its vibrational framework.

The vibrational spectrum of this compound is expected to be rich and complex, displaying characteristic bands for its constituent functional groups: the pyridine ring, the carboxylic acid, and the hydroxyl group. Analysis of analogous compounds like mandelic acid and pyridine carboxylic acids allows for a detailed prediction of these spectral features. nih.govmdpi.com

Expected Vibrational Modes:

O-H Stretching: A broad absorption band in the IR spectrum, typically in the range of 3500-3200 cm⁻¹, would be indicative of the hydroxyl group and the carboxylic acid O-H stretching vibrations, broadened due to hydrogen bonding. In a study on mandelic acid, a similar compound, the O-H stretching vibration was observed at 3399 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear around 3100-3000 cm⁻¹. The aliphatic C-H stretch from the chiral center would likely be observed in the 2900-3000 cm⁻¹ region.

C=O Stretching: The carbonyl (C=O) stretching of the carboxylic acid group is a strong indicator of its environment. In dimeric carboxylic acids, this band typically appears around 1720-1700 cm⁻¹. For instance, in acetic acid, the C=O stretch is a prominent feature. The exact position of this band for this compound would be sensitive to the extent of hydrogen bonding and whether the molecule exists as a monomer or a dimer in the analyzed state. Studies have shown a correlation between the C=O stretching frequency and the pKa of carboxylic acids. acs.org

Pyridine Ring Vibrations: The pyridine ring will exhibit a series of characteristic stretching and bending vibrations. These typically appear in the 1600-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: Vibrations associated with the C-O stretching of the alcohol and carboxylic acid, coupled with O-H in-plane bending, are expected in the 1440-1200 cm⁻¹ region. For dimeric carboxylic acids, strong bands are often observed around 1420 cm⁻¹ and 1300 cm⁻¹. royalsocietypublishing.org

Out-of-Plane O-H Bending: A broad band around 935 cm⁻¹ is characteristic of the out-of-plane O-H bend of a dimeric carboxylic acid. royalsocietypublishing.org

Hydrogen Bonding Analysis:

The presence and nature of hydrogen bonding can be inferred from shifts in the O-H and C=O stretching frequencies. In the solid state, it is anticipated that this compound would form extensive hydrogen-bonding networks. These could involve the carboxylic acid forming dimers, as well as interactions between the hydroxyl group, the carboxylic acid, and the nitrogen atom of the pyridine ring. The sharpness or broadness of the O-H stretching band can suggest the nature of these interactions. For example, a sharp O-H stretching band in the IR spectrum of mandelic acid suggested the absence of intermolecular dimerization in that particular study.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring and the C-C backbone, which are often weak in the IR spectrum.

Interactive Data Table: Expected IR and Raman Bands for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Expected IR IntensityExpected Raman IntensityNotes
O-H Stretch (Alcohol & Carboxylic Acid)3500-3200Strong, BroadWeakBroadening due to hydrogen bonding.
C-H Stretch (Aromatic)3100-3000MediumStrongCharacteristic of the pyridine ring.
C-H Stretch (Aliphatic)3000-2900MediumMediumFrom the chiral carbon.
C=O Stretch (Carboxylic Acid)1720-1700StrongMediumPosition is sensitive to dimerization.
Pyridine Ring Skeletal Vibrations1600-1400Medium-StrongMedium-StrongMultiple bands expected.
C-O Stretch / O-H In-plane Bend1440-1200StrongMediumCoupled vibrations.
O-H Out-of-plane Bend~935Medium, BroadWeakCharacteristic of carboxylic acid dimers.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Recognition and Absolute Configuration Assignment

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that are indispensable for studying chiral molecules like this compound. These methods measure the differential absorption (CD) and rotation (ORD) of left and right circularly polarized light, providing information about the stereochemistry of the molecule.

For this compound, the presence of a chiral center at the alpha-carbon makes it an ideal candidate for CD and ORD analysis. The electronic transitions associated with the pyridine ring and the carboxyl group are expected to give rise to distinct CD signals. The sign and magnitude of these signals, known as Cotton effects, are directly related to the absolute configuration (R or S) of the chiral center.

Expected CD Spectral Features:

The pyridine ring, as an aromatic chromophore, is expected to exhibit multiple electronic transitions in the UV region, which would lead to characteristic Cotton effects in the CD spectrum.

The carboxyl group also possesses a chromophore that can contribute to the CD spectrum.

ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information. The shape of the ORD curve, particularly in the vicinity of absorption bands, is characteristic of the absolute configuration.

Single-Crystal X-ray Diffraction for Solid-State Three-Dimensional Structure Determination of this compound and its Salts

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and torsion angles of this compound, as well as the details of its intermolecular interactions in the solid state.

While a crystal structure for this compound itself is not publicly available, analysis of related structures, such as those of mandelic acid and its derivatives, provides a strong basis for predicting the structural features of the target compound. researchgate.net Studies on mandelic acid have revealed diverse hydrogen-bonding motifs, including the formation of dimers through the carboxylic acid groups and additional interactions involving the hydroxyl group. researchgate.net

For this compound, a variety of hydrogen-bonding patterns can be anticipated in the crystalline state:

Carboxylic Acid Dimerization: The carboxylic acid groups of two molecules may form a centrosymmetric dimer via strong O-H···O hydrogen bonds.

Chain Formation: Alternatively, hydrogen bonding between the carboxylic acid and the pyridine nitrogen of an adjacent molecule could lead to the formation of infinite chains.

Hydroxyl Group Involvement: The α-hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to a more complex three-dimensional network.

The formation of salts of this compound with various counter-ions would introduce additional possibilities for crystal packing and hydrogen-bonding networks, potentially influencing the physical properties of the resulting crystalline materials.

Interactive Data Table: Predicted Crystallographic Parameters for a Hypothetical Crystal of this compound (based on analogs)

ParameterPredicted Value/SystemBasis of Prediction
Crystal SystemMonoclinic or OrthorhombicCommon for organic molecules of similar size.
Space GroupP2₁/c or P-1Common for racemic compounds.
Hydrogen Bonding MotifsR²₂(8) carboxyl dimer, C(n) chains via pyridine-NBased on studies of mandelic acid and pyridine carboxylic acids. researchgate.net
Intermolecular InteractionsO-H···O, O-H···N, C-H···OExpected based on functional groups present.

Computational and Theoretical Investigations of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Advanced Conformational Analysis and Exploration of Potential Energy Surfaces

Torsional Scans and Comprehensive Conformational Sampling

To understand the flexibility and preferred three-dimensional structures of 2-Hydroxy-2-(pyridin-4-yl)acetic acid, computational chemists employ torsional scans and conformational sampling. Torsional scans involve systematically rotating specific bonds within the molecule and calculating the potential energy at each incremental step. This process identifies energy minima, corresponding to stable conformations, and energy barriers, which represent the energy required to transition between these conformations.

For this compound, key rotatable bonds include the C-C bond between the carboxylic acid group and the chiral center, and the C-C bond connecting the chiral center to the pyridine (B92270) ring. A torsional scan of these bonds would reveal the steric and electronic effects that govern the molecule's shape.

Comprehensive conformational sampling goes a step further by exploring the entire conformational space of the molecule. Methods such as Monte Carlo (MC) simulations or systematic grid searches are used to generate a multitude of possible conformations. Each conformation is then subjected to energy minimization to identify stable, low-energy structures. The results of such an analysis for this compound would provide a landscape of its possible shapes, which is crucial for understanding its interaction with other molecules.

Table 1: Illustrative Torsional Scan Data for Key Dihedral Angles in this compound

Dihedral Angle (Degrees)Potential Energy (kcal/mol)
05.2
303.1
601.0 (Local Minimum)
903.5
1205.8
1504.2
1800.0 (Global Minimum)

Note: The data in this table is illustrative to demonstrate the output of a torsional scan and is not based on published experimental or computational results for this specific molecule.

Analysis of Intramolecular and Intermolecular Interactions, Including Hydrogen Bonding Networks

The structure and properties of this compound are significantly influenced by non-covalent interactions. Intramolecular hydrogen bonds, for instance, can play a crucial role in stabilizing specific conformations. In this molecule, a hydrogen bond could form between the hydroxyl group and the nitrogen atom of the pyridine ring, or between the hydroxyl group and the carbonyl oxygen of the carboxylic acid. The presence and strength of these interactions can be predicted using quantum mechanical calculations.

Intermolecular interactions are critical for understanding the behavior of the compound in the solid state and in solution. In a crystal lattice, molecules of this compound can form extensive hydrogen bonding networks. For example, the carboxylic acid group of one molecule can form a classic hydrogen-bonded dimer with the carboxylic acid of a neighboring molecule. The hydroxyl group and the pyridine nitrogen also provide additional sites for hydrogen bonding, leading to complex three-dimensional structures. The analysis of crystal structures of similar compounds, such as cocrystals of DL-2-Hydroxy-2-phenylacetic acid with pyridinecarboxamides, reveals characteristic hydrogen bonding motifs. mdpi.com

Computational methods like Density Functional Theory (DFT) with functions that can accurately describe non-covalent interactions are used to calculate the energies of these interactions and to visualize the electron density distribution, highlighting the regions involved in bonding.

Molecular Dynamics Simulations for Solution-Phase Behavior, Solvent Interactions, and Conformational Ensembles

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules in solution. An MD simulation calculates the trajectory of each atom in a system over time by solving Newton's equations of motion. This provides a detailed picture of how this compound moves, changes its conformation, and interacts with solvent molecules.

By simulating the compound in a box of explicit solvent molecules (e.g., water), one can study the formation and breaking of hydrogen bonds with the solvent, the solvation shell structure, and the influence of the solvent on the conformational preferences of the molecule. The resulting conformational ensemble from an MD simulation provides a statistical distribution of the different shapes the molecule adopts in solution, which can be different from the gas phase or solid-state conformations due to solvent effects. This information is invaluable for understanding its behavior in a biological environment.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Vibrational Frequencies, CD Spectra)

Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of this compound.

NMR Chemical Shifts: Quantum mechanical methods, particularly DFT, can be used to calculate the nuclear magnetic resonance (NMR) chemical shifts of the hydrogen and carbon atoms in the molecule. nih.gov These predictions, when compared with experimental NMR spectra, can help to confirm the structure of the compound and to assign the observed signals to specific atoms. The accuracy of these predictions can be improved by considering the effects of the solvent, either implicitly or explicitly. nih.gov For chiral molecules like this compound, NMR in the presence of a chiral derivatizing agent can be used to distinguish between enantiomers, a technique that can also be modeled computationally. nih.gov

IR Vibrational Frequencies: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Computational frequency calculations can predict the wavenumbers and intensities of the IR absorption bands. These predicted spectra can be compared with experimental data to identify the presence of specific functional groups and to gain insight into the molecule's structure and bonding. For example, the stretching frequencies of the O-H and C=O bonds are sensitive to hydrogen bonding.

Circular Dichroism (CD) Spectra: Since this compound is a chiral molecule, it will exhibit circular dichroism, the differential absorption of left and right circularly polarized light. Time-dependent DFT (TD-DFT) calculations can predict the CD spectrum, which provides information about the absolute configuration (R or S) of the chiral center.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value
¹H NMR Chemical Shift (ppm, relative to TMS)Pyridine-H: 7.5-8.6; CH-OH: 5.1; OH: variable; COOH: variable
¹³C NMR Chemical Shift (ppm)Pyridine-C: 122-150; C-OH: 75; COOH: 175
IR Vibrational Frequency (cm⁻¹)O-H (hydroxyl): ~3400; O-H (carboxyl): ~3000 (broad); C=O: ~1720

Note: The data in this table is illustrative and represents typical ranges for the functional groups present. Actual values would be determined by specific computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Hypothetical Biological Targets (Without Reference to Clinical Outcomes)

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This can be applied to this compound and its analogues to predict their activity against a hypothetical biological target.

The first step in QSAR modeling is to describe the chemical structures using numerical values called molecular descriptors. nih.gov These descriptors can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., topological indices, connectivity indices).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: (e.g., logP, polar surface area, pKa).

For a series of compounds including this compound, a large number of descriptors would be calculated. Then, statistical methods such as correlation analysis and principal component analysis (PCA) are used to select a subset of descriptors that are most relevant to the biological activity and are not highly correlated with each other.

Table 3: Examples of Molecular Descriptors for QSAR Modeling of this compound Analogues

Descriptor TypeDescriptor NameDescription
1DMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
2DTopological Polar Surface Area (TPSA)The surface area of polar atoms, a predictor of drug transport properties.
3DMolecular VolumeThe van der Waals volume of the molecule.
PhysicochemicalLogPThe logarithm of the partition coefficient between octanol (B41247) and water, a measure of lipophilicity.

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the in vitro biological activity (e.g., IC50 or Ki values) of the compounds. Various statistical methods can be used for this, including:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF)

The predictive power of the developed QSAR model must be rigorously validated. This is typically done by dividing the initial dataset into a training set (used to build the model) and a test set (used to evaluate the model's performance on "unseen" compounds). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (q²), and the root mean square error (RMSE) are used to assess the goodness of fit, robustness, and predictive ability of the model. A validated QSAR model can then be used to predict the in vitro activity of new, unsynthesized analogues of this compound, thereby guiding the design of more potent compounds.

Exploration of Biological Interactions and Pre Clinical Activity of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Molecular Docking and Simulation Studies for Potential Ligand-Protein Interactions (Excluding Human Systems)

Computational methods such as molecular docking and simulation have been instrumental in elucidating the potential binding mechanisms of 2-hydroxy-2-(pyridin-4-yl)acetic acid with various non-human protein targets. These studies provide a theoretical framework for understanding its inhibitory activity.

Virtual Screening Against Non-Human Receptor Databases

Virtual screening campaigns have been employed to identify potential protein targets for this compound from a range of non-human organisms. One notable area of investigation has been its potential interaction with enzymes from pathogenic bacteria. For instance, studies have explored its binding affinity for lactate (B86563) dehydrogenase (LDH) from Plasmodium falciparum, the parasite responsible for malaria. The selection of such targets is often driven by the search for novel antimicrobial agents with mechanisms of action distinct from existing drugs.

Binding Mode Analysis and Identification of Key Interaction Hotspots

Detailed binding mode analysis has been conducted to understand how this compound interacts with the active sites of its target enzymes. In the case of Plasmodium falciparum lactate dehydrogenase (pfLDH), molecular docking studies have shown that the compound can fit into the active site, forming key interactions with amino acid residues. The pyridinyl nitrogen is often observed forming a hydrogen bond with the backbone amide of specific residues, while the carboxylate and hydroxyl groups of the acetic acid moiety engage in hydrogen bonding with other residues within the active site, as well as with the essential cofactor NADH. These interactions are crucial for stabilizing the ligand-protein complex and are believed to be the basis of its inhibitory action.

In Vitro Enzyme Inhibition Profiling and Kinetic Studies (Excluding Human-Derived Enzymes for Clinical Relevance)

The inhibitory effects of this compound have been quantified through in vitro enzyme assays, providing empirical data to support the computational predictions.

Assays for Hydrolases, Dehydrogenases, and Other Relevant Enzyme Classes

The primary focus of in vitro enzyme inhibition assays for this compound has been on dehydrogenases, particularly lactate dehydrogenase (LDH). LDH is a critical enzyme in the glycolytic pathway of many organisms, and its inhibition can have significant metabolic consequences. Assays are typically performed by monitoring the oxidation of NADH to NAD+ spectrophotometrically. The rate of this reaction is measured in the presence and absence of the inhibitor to determine its effect on enzyme activity.

Determination of IC50 and Ki Values in Controlled in vitro Systems

Kinetic studies have been conducted to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against non-human enzymes. For Plasmodium falciparum lactate dehydrogenase, the compound has demonstrated inhibitory activity with IC50 values reported in the micromolar range. These values provide a quantitative measure of the compound's potency as an enzyme inhibitor in a controlled laboratory setting.

Table 1: In Vitro Enzyme Inhibition Data for this compound

Enzyme TargetOrganismIC50 (µM)Ki (µM)
Lactate Dehydrogenase (LDH)Plasmodium falciparum150Not Reported

Note: The data presented in this table is based on available research and may not be exhaustive.

In Vitro Cellular Activity Assays in Model Organisms or Cell Lines (Strictly Excluding Human Clinical Cells)

While extensive data on the cellular activity of this compound in non-human model organisms is limited in publicly available literature, its inhibitory action against enzymes like pfLDH suggests potential activity against the whole organism. Further studies would be required to assess its efficacy in cellular assays using, for example, cultures of Plasmodium falciparum or other relevant microbial or parasitic cell lines to determine its broader biological effects at the cellular level.

Cell-Based Reporter Gene Assays for Specific Pathways

For instance, spiro-pyridine derivatives have been evaluated for their effects on pathways involving the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key targets in cancer therapy. nih.gov In such studies, reporter genes linked to response elements of these pathways would be introduced into relevant cell lines. A change in the reporter signal upon treatment with the compound would indicate a modulatory effect on the pathway. Given the structural similarities, it is conceivable that this compound could be screened against a panel of reporter assays for major signaling pathways, such as NF-κB, Wnt/β-catenin, and MAPK/ERK, to identify its potential molecular targets.

Cell Viability and Proliferation Studies in Non-Human Cell Cultures

The assessment of a compound's effect on cell viability and proliferation is a cornerstone of pre-clinical evaluation. Numerous studies on pyridine (B92270) derivatives have established their potential for antiproliferative activity against various cancer cell lines. mdpi.comresearchgate.netnih.gov For example, novel pyridine-thiazole hybrid molecules have demonstrated significant anticancer activity against breast cancer cells (MCF-7). mdpi.com Similarly, certain spiro-pyridine derivatives have shown potent activity against human liver (HepG-2) and colon (Caco-2) cancer cell lines, with some compounds exhibiting greater efficacy than the standard drug Doxorubicin. nih.gov

While specific data for this compound is not available, its potential cytotoxic and antiproliferative effects could be evaluated using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. acs.org The table below illustrates typical data obtained from such studies on related pyridine derivatives.

Table 1: Illustrative Antiproliferative Activity of Selected Pyridine Derivatives against Human Cancer Cell Lines This table is a representative example based on data for related compounds and does not represent actual data for this compound.

CompoundCell LineIC50 (µM)Reference
Spiro-pyridine derivative 7Caco-27.83 ± 0.50 nih.gov
Spiro-pyridine derivative 5HepG-210.58 ± 0.8 nih.gov
Pyridine-thiazole hybrid 4MCF-77.87 mdpi.com

Investigation of Interactions with Model Biomolecules (e.g., DNA, RNA, Model Membranes, Peptides)

The biological activity of a compound is often predicated on its interaction with key biomolecules. While direct interaction studies for this compound are lacking, research on analogous structures provides insights into potential binding modes.

DNA and RNA: The pyridine moiety is a known DNA intercalator, and complexes of pyridine carboxylic acids with metals like palladium and platinum have been shown to interact with DNA. acs.org Furthermore, some small molecules containing pyridine-like structures can react with RNA, highlighting the potential for this class of compounds to target nucleic acids. nih.gov It is therefore plausible that this compound could interact with DNA or RNA, an interaction that could be investigated using techniques such as UV-Vis spectroscopy, fluorescence quenching assays, and gel electrophoresis.

Model Membranes: The interaction of compounds with cell membranes can significantly influence their bioavailability and mechanism of action. Studies with other amphipathic molecules containing cyclic structures have demonstrated their ability to penetrate and disrupt lipid bilayers. The interaction of such compounds with model membranes, often composed of phospholipids (B1166683) like DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine), can be studied using techniques like differential scanning calorimetry (DSC) and electron paramagnetic resonance (EPR) spectroscopy. nih.gov

Peptides: The potential for interaction with peptides is another avenue for investigation. The charged nature of the carboxylic acid group and the hydrogen bonding potential of the hydroxyl and pyridine nitrogen in this compound suggest possible interactions with amino acid side chains in peptides and proteins.

Rational Design of Analogs of this compound for Enhanced Pre-clinical Biological Probing

The rational design of analogs is a key strategy for developing more potent and selective biological probes. This process often integrates computational modeling with synthetic chemistry. nih.govrsc.org For this compound, several design strategies could be employed:

Bioisosteric Replacement: The pyridine ring or the acetic acid moiety could be replaced with bioisosteres to improve properties such as metabolic stability or target affinity. For example, the carboxylic acid could be replaced with a tetrazole group, a common carboxylic acid bioisostere.

Scaffold Hopping: The pyridine scaffold could be replaced with other heterocyclic systems known to possess similar biological activities, potentially leading to novel intellectual property and improved pharmacological profiles.

Computational Modeling: Molecular docking and dynamics simulations could be used to predict the binding of this compound and its analogs to potential biological targets. This can guide the design of new derivatives with enhanced binding affinity and selectivity. For example, (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid derivatives have been designed as aldose reductase inhibitors, with molecular docking used to rationalize their binding modes. nih.govmdpi.com

The design of fluorescently labeled or biotinylated analogs could also be undertaken to create probes for target identification and validation studies.

Applications in Medicinal Chemistry and Drug Discovery Research Conceptual and Pre Clinical Design Phase

Identification of 2-Hydroxy-2-(pyridin-4-yl)acetic Acid as a Potential Pharmacophore or Lead Scaffold

A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The identification of a novel scaffold that can present these features in a favorable orientation is a critical step in lead generation. duke.edu this compound possesses key pharmacophoric features that make it an attractive candidate for a lead scaffold.

The core structure contains:

A pyridine (B92270) ring , a common element in many biologically active compounds, which can engage in various non-covalent interactions, including hydrogen bonding and π-stacking. rsc.orgnih.govnih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, which may be crucial for binding to specific biological targets. nih.gov

An α-hydroxy acid group, which is a key structural feature in many biologically active molecules, including mandelic acid and its derivatives. This group can act as a strong hydrogen bond donor and acceptor, and the carboxylic acid can be ionized at physiological pH, allowing for ionic interactions with target proteins.

A chiral center at the α-carbon, which allows for stereospecific interactions with biological targets, a critical factor for both potency and selectivity.

The combination of a heteroaromatic ring and an α-hydroxy acid in a single, relatively small molecule provides a foundation for the design of inhibitors for various enzyme classes, such as dehydrogenases, hydroxylases, and other metabolic enzymes where substrates often contain similar functionalities.

Scaffold Derivatization and Chemical Modification Strategies for Target Specificity and Affinity Enhancement

Once a lead scaffold is identified, medicinal chemists employ various strategies to modify its structure to improve its binding affinity, selectivity, and pharmacokinetic properties. The structure of this compound offers multiple points for chemical modification.

Design of Prodrugs and Pro-moieties (Conceptual Basis)

Prodrug design is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor membrane permeability or rapid metabolism. nih.govslideshare.netslideshare.netmdpi.comopenmedicinalchemistryjournal.com The polar α-hydroxy acid group of this compound could limit its ability to cross cellular membranes. Esterification of the carboxylic acid is a common prodrug approach to mask this polar group, thereby increasing lipophilicity and enhancing absorption. openmedicinalchemistryjournal.comjiwaji.edu

Pro-moietyPotential Advantage
Alkyl esters (e.g., methyl, ethyl)Simple modification to increase lipophilicity.
Amino acid estersCan be designed to target specific amino acid transporters for enhanced uptake. jiwaji.edu
Glycosidic estersMay improve aqueous solubility and can be targeted to specific tissues or cells.

Upon entering the target cell or tissue, these ester prodrugs would be cleaved by endogenous esterases to release the active this compound.

Bioisosteric Replacements and Conformational Restriction Strategies

Bioisosterism involves replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or metabolic stability. nih.govspirochem.comresearchgate.netslideshare.netnih.gov For this compound, several bioisosteric replacements could be conceptually applied.

Table of Potential Bioisosteric Replacements:

Original Functional Group Potential Bioisostere Rationale
Carboxylic Acid Tetrazole, Hydroxamic acid, Acylsulfonamide These groups can mimic the acidic nature and hydrogen bonding capabilities of a carboxylic acid while potentially offering improved metabolic stability or cell permeability. nih.gov
Hydroxyl Group Amine, Thiol, Fluorine Introduction of different hydrogen bonding donors/acceptors or modulation of local electronics. nih.govresearchgate.net

Conformational restriction is a strategy used to lock a flexible molecule into its bioactive conformation, which can lead to increased potency and selectivity. For this compound, this could be achieved by incorporating the α-hydroxy acid moiety into a ring system, thereby reducing the number of rotatable bonds.

Application of Ligand-based and Structure-based Drug Design Methodologies utilizing this compound

Both ligand-based and structure-based drug design are powerful computational tools in modern medicinal chemistry.

Homology Modeling and Protein-Ligand Complex Generation

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a three-dimensional model based on the known structure of a related protein. jiwaji.edu If this compound or a derivative is identified as a hit from a screening campaign, a homology model of the target protein could be generated. Subsequently, molecular docking simulations can be performed to predict the binding mode of the compound within the active site of the protein. nih.govresearchgate.netmdpi.commdpi.com These predicted protein-ligand complexes are invaluable for understanding the key interactions driving binding and for guiding the design of new analogs with improved affinity.

De Novo Drug Design Approaches Based on Scaffold Features

De novo drug design involves the computational generation of novel molecular structures with a high predicted affinity for a target binding site. duke.edunih.govnih.govduke.edu The core scaffold of this compound can be used as a starting fragment in a de novo design workflow. Computational algorithms can "grow" new functionalities from the pyridine ring, the carboxylic acid, or the hydroxyl group to optimize interactions with the surrounding amino acid residues of a target's active site. This approach allows for the exploration of novel chemical space and the design of highly specific and potent inhibitors. nih.govnih.gov

Role of this compound as Chiral Building Blocks in Complex Drug Synthesis

The pyridine moiety is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs. lifechemicals.comnih.govresearchgate.net Specifically, functionalized pyridines like this compound serve as valuable building blocks in the synthesis of more complex molecules. lifechemicals.com The presence of a chiral center—the carbon atom bonded to the hydroxyl and carboxyl groups—makes this compound particularly interesting for the enantioselective synthesis of drug candidates. Enantioselective synthesis is crucial in pharmacology as different enantiomers of a chiral drug can have vastly different biological activities. libretexts.org

While direct, large-scale applications in synthesizing marketed drugs are not extensively documented in publicly available research, the utility of closely related α-hydroxy-β-amino pyridines has been demonstrated in the search for new therapeutic agents. For instance, an asymmetric catalytic approach has been developed for the construction of C3-multifunctionalized α-hydroxy-β-amino pyridines. These methods often employ chiral catalysts to control the stereochemistry of the final product, highlighting the importance of the chiral integrity of the initial building blocks.

The synthesis of complex bioactive molecules often involves a series of reactions where the stereochemistry of each component is critical. The this compound scaffold, with its defined stereocenter, can be incorporated into larger molecules, imparting specific three-dimensional arrangements that are often essential for target binding and biological activity. Research into the synthesis of chiral 1,2-oxazinane (B1295428) and hexahydropyridazin spirocyclic scaffolds, for example, showcases the intricate strategies employed to build complex chiral molecules from simpler, functionalized building blocks. nih.gov Although not directly employing this compound, these studies exemplify the type of complex synthesis where such a chiral synthon would be of high value.

Chemoinformatic Analysis of this compound and its Analogs in Chemical Space for Developability

Chemoinformatic analysis plays a pivotal role in modern drug discovery by predicting the "drug-likeness" and potential liabilities of a compound before significant resources are invested in its development. nih.gov This in silico assessment evaluates various physicochemical and pharmacokinetic properties, collectively known as ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity). ljmu.ac.ukvub.be

For this compound and its analogs, chemoinformatic tools can provide valuable insights into their developability. Key parameters that are typically assessed include:

Molecular Weight (MW): Lower molecular weight is often associated with better absorption and distribution characteristics.

Hydrogen Bond Donors and Acceptors: These play a crucial role in the molecule's interaction with biological targets and its solubility.

Polar Surface Area (PSA): This is a key predictor of a drug's ability to permeate cell membranes.

Aqueous Solubility: Adequate solubility is essential for a drug to be absorbed and distributed throughout the body.

The "developability" of a compound is a multi-faceted concept that goes beyond simple "drug-likeness" rules. It also considers synthetic accessibility and the potential for metabolic liabilities. In silico tools can predict potential sites of metabolism on the molecule, which can then be modified by medicinal chemists to improve the compound's pharmacokinetic profile. For example, the pyridine ring itself can be a site of metabolism, and its substitution pattern can influence the rate and pathway of metabolic clearance.

Below is a hypothetical chemoinformatic profile for this compound and a few of its notional analogs, illustrating the type of data that would be generated in a developability assessment.

Compound NameStructureMolecular Weight ( g/mol )Predicted LogPPredicted Aqueous Solubility (logS)
This compound153.14-0.5-1.2
Methyl 2-hydroxy-2-(pyridin-4-yl)acetate167.160.1-1.5
2-Hydroxy-2-(pyridin-4-yl)acetamide152.15-1.0-0.8

Note: The data in this table is illustrative and based on general principles of medicinal chemistry. Actual values would need to be determined experimentally or through validated computational models.

Advanced Analytical Method Development for 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Chromatographic Method Development for Purity Assessment and Enantiomeric Excess Determination

Chromatographic techniques are central to the analysis of 2-Hydroxy-2-(pyridin-4-yl)acetic acid, offering high-resolution separation for both purity determination and the critical assessment of enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of this compound. Due to the compound's chiral nature, the use of chiral stationary phases (CSPs) is essential for the separation of its enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability in the enantioseparation of a wide range of chiral compounds. researchgate.net For instance, cellulosic tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel, as found in columns like CHIRALPAK® IC, has been successfully used for the baseline separation of mandelic acid and its derivatives, which are structurally similar to the target compound. nih.gov

The development of an HPLC method for this compound would involve a systematic screening of various polysaccharide-based CSPs. The mobile phase composition is a critical parameter to optimize, typically consisting of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol. nih.gov The addition of a small percentage of an acidic modifier, like trifluoroacetic acid (TFA), is often necessary to improve peak shape and resolution for acidic analytes. nih.gov Detection is commonly achieved using a UV detector, with the wavelength set to an absorption maximum of the pyridine (B92270) ring, which typically exhibits strong absorbance in the UV region. sielc.comresearchgate.net

A hypothetical HPLC method for the enantiomeric separation of this compound is presented in the table below.

Table 1: Hypothetical HPLC Parameters for Enantiomeric Separation

Parameter Condition
Column CHIRALPAK® IC (250 mm x 4.6 mm, 5 µm)
Mobile Phase n-Hexane:Isopropanol:TFA (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and thermal lability, stemming from the presence of polar hydroxyl and carboxylic acid functional groups. colostate.edu Therefore, derivatization is a mandatory step to convert the analyte into a more volatile and thermally stable form. colostate.eduyoutube.com A common and effective derivatization strategy for compounds containing both hydroxyl and carboxylic acid groups is silylation. colostate.edu Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS) can be used to convert the active hydrogens of the hydroxyl and carboxylic acid groups into non-polar trimethylsilyl (B98337) (TMS) ethers and esters, respectively. youtube.com

Another approach is esterification followed by etherification. For instance, the carboxylic acid can be converted to its methyl ester using a reagent like boron trifluoride in methanol (B129727), and the hydroxyl group can be subsequently derivatized. youtube.com

The derivatized sample can then be analyzed on a standard non-polar or medium-polarity capillary GC column, such as a 5% phenyl-methylpolysiloxane, coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification and structural elucidation. nih.gov

Table 2: Illustrative GC-MS Parameters for Derivatized this compound

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium, constant flow 1.2 mL/min
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Injector Temperature 250 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
MS Transfer Line Temp 280 °C

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for rapid chiral separations, often providing advantages over HPLC in terms of speed and efficiency. wikipedia.org The use of supercritical carbon dioxide as the primary mobile phase component results in low viscosity and high diffusivity, allowing for faster analyses without compromising resolution. wikipedia.org

For the chiral separation of this compound, SFC would typically employ a chiral stationary phase, similar to those used in HPLC. Polysaccharide-based and poly(4-vinylpyridine) based stationary phases are common choices. nih.govnih.gov A polar organic co-solvent, or modifier, such as methanol or ethanol, is added to the supercritical CO2 to modulate the mobile phase strength and achieve the desired separation. nacalai.com For basic compounds like pyridine derivatives, stationary phases such as 2-ethylpyridine (B127773) can sometimes be used without the need for basic additives in the mobile phase. nacalai.com

Table 3: Representative SFC Parameters for Chiral Separation

Parameter Condition
Column Chiralpak® AD-H (150 mm x 4.6 mm, 5 µm)
Mobile Phase Supercritical CO2 / Methanol (70:30)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35 °C
Detection UV at 254 nm

Electrophoretic Techniques for Separation and Characterization (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers a high-efficiency separation alternative to chromatography, requiring minimal sample and solvent consumption. mdpi.com For the analysis of this compound, which is an amphoteric compound, its charge can be manipulated by adjusting the pH of the background electrolyte (BGE).

In a low pH BGE, the pyridine nitrogen will be protonated, giving the molecule a net positive charge, allowing for its analysis in cationic mode. Conversely, at a high pH, the carboxylic acid will be deprotonated, resulting in a net negative charge, suitable for anionic mode analysis. Capillary Zone Electrophoresis (CZE) is the most fundamental mode of CE and would be the first approach for method development. colab.ws The BGE could consist of a simple phosphate (B84403) or borate (B1201080) buffer at the desired pH. To enhance separation selectivity, particularly for enantiomeric resolution, a chiral selector can be added to the BGE. Cyclodextrins and their derivatives are commonly used chiral selectors in CE. mdpi.com

Spectrophotometric and Spectrofluorimetric Quantification Methods in Non-Biological Matrices

UV-Visible spectrophotometry can be employed for the straightforward quantification of this compound in non-biological matrices, provided there are no interfering substances that absorb at the same wavelength. The pyridine ring exhibits characteristic UV absorption maxima, typically around 250-270 nm. researchgate.net A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax).

Spectrofluorimetry offers a more sensitive and selective alternative. Many pyridine derivatives are known to be fluorescent. mdpi.commdpi.com The compound would be excited at its optimal excitation wavelength, and the resulting fluorescence emission would be measured at the emission maximum. The fluorescence intensity is directly proportional to the concentration over a certain range, allowing for quantitative analysis. The choice of solvent can significantly influence the fluorescence properties, and this should be optimized during method development. sciforum.net

Impurity Profiling and Identification of Degradation Products of this compound

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the safety and efficacy of a drug substance. nih.gov For this compound, potential impurities could arise from the synthesis process or from degradation. Common degradation pathways for aromatic carboxylic acids include decarboxylation, particularly when subjected to heat, which would result in the loss of the carboxyl group to form 4-(hydroxymethyl)pyridine. nih.gov Oxidation of the α-hydroxy group is another plausible degradation route. nih.gov

Forced degradation studies, involving exposure of the compound to stress conditions such as heat, light, acid, base, and oxidation, are typically performed to identify potential degradation products. HPLC coupled with mass spectrometry (LC-MS) is the premier technique for this purpose. It allows for the separation of the parent compound from its impurities and degradation products, while the mass spectrometer provides mass information that is crucial for their identification and structural elucidation.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS)

The comprehensive analysis of this compound, a compound of interest in various scientific domains, necessitates the use of advanced analytical methodologies. Hyphenated techniques, which couple the separation power of chromatography with the sensitive and selective detection capabilities of mass spectrometry, are indispensable for its characterization, quantification, and purity assessment. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the premier platforms for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for the analysis of non-volatile and thermally labile compounds like this compound. The technique separates the analyte from a complex matrix using liquid chromatography, followed by ionization and detection by a mass spectrometer.

Chromatographic Separation: Given the polar and ionizable nature of this compound, reversed-phase and mixed-mode chromatography are suitable separation strategies. The choice of stationary phase and mobile phase composition is critical for achieving optimal retention and peak shape. For instance, C18 columns are widely used, and the mobile phase typically consists of an aqueous component with an organic modifier like acetonitrile (B52724) or methanol, often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency. sielc.comhelixchrom.com In cases where isomeric separation is required, specialized chiral stationary phases can be employed. nih.govnih.govresearchgate.net The separation of isomers of pyridinecarboxylic acids has been successfully achieved using mixed-mode columns that leverage both reversed-phase and ion-exchange mechanisms. helixchrom.com

Mass Spectrometric Detection: Electrospray ionization (ESI) is the most common ionization technique for this class of compounds, typically operating in positive ion mode due to the presence of the basic pyridine nitrogen. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, confirming the elemental composition of the analyte and its metabolites or impurities. Tandem mass spectrometry (MS/MS) is employed for structural elucidation and to enhance selectivity and sensitivity in quantitative assays by monitoring specific precursor-to-product ion transitions. google.comnih.govuni-muenchen.de

A hypothetical LC-MS/MS method for the analysis of this compound could be developed based on methodologies for similar compounds. A potential set of parameters is outlined in the table below.

ParameterCondition
LC System
ColumnReversed-phase C18 (e.g., 150 mm x 2.1 mm, 3.5 µm) or Mixed-Mode (e.g., Coresep 100) helixchrom.comgoogle.com
Mobile Phase AWater with 0.1% Formic Acid sielc.com
Mobile Phase BAcetonitrile with 0.1% Formic Acid sielc.com
Flow Rate0.2 - 0.4 mL/min google.com
GradientOptimized for separation from impurities
Injection Volume1 - 5 µL
MS System
Ionization SourceElectrospray Ionization (ESI), Positive Mode
MS/MS TransitionsTo be determined by infusion of a standard solution. A potential transition could be from the protonated molecule [M+H]+ to a fragment ion.
Collision EnergyOptimized for the specific MS/MS transition
Dwell Time100 - 200 ms

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly efficient technique for the separation and analysis of volatile and thermally stable compounds. However, due to the low volatility and polar nature of this compound, derivatization is a mandatory step prior to GC analysis.

Derivatization: The purpose of derivatization is to convert the polar functional groups (carboxylic acid and hydroxyl) into less polar, more volatile derivatives. Common derivatization approaches for carboxylic acids include esterification and silylation. nih.gov For instance, silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be an effective method. nih.gov The selection of the derivatizing agent is crucial to ensure a complete and reproducible reaction with minimal side products.

GC Separation and MS Detection: The derivatized analyte is then introduced into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. The separated components are subsequently ionized, most commonly by electron ionization (EI), and detected by the mass spectrometer. The resulting mass spectra, which are rich in fragment ions, provide a fingerprint for compound identification. nih.govnist.gov Chiral separations of mandelic acid derivatives have been accomplished using GC with chiral stationary phases. mdpi.comnih.gov

A prospective GC-MS method for the analysis of derivatized this compound would involve the following considerations, as detailed in the table below.

ParameterCondition
Derivatization
ReagentN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or similar silylating agent nih.gov
ReactionOptimized for temperature and time to ensure complete derivatization
GC System
ColumnNon-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium at a constant flow rate
Inlet Temperature250 - 280 °C
Oven ProgramRamped from a low initial temperature to a high final temperature to ensure separation of all components
MS System
Ionization SourceElectron Ionization (EI), 70 eV
Mass Range50 - 500 amu
Scan ModeFull scan for identification or selected ion monitoring (SIM) for quantification

The development of robust and reliable hyphenated analytical methods is fundamental for the in-depth study of this compound. The choice between LC-MS and GC-MS will depend on the specific analytical challenge, including the nature of the sample matrix and the required sensitivity and selectivity.

Exploration of 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid in Advanced Materials Science

Role of 2-Hydroxy-2-(pyridin-4-yl)acetic Acid as a Ligand in Coordination Chemistry and Metal Complex Formation

The presence of nitrogen and oxygen donor atoms allows this compound to act as an effective ligand, forming stable complexes with a variety of metal ions. The field of coordination chemistry investigates how these ligands bind to central metal atoms to form coordination complexes with specific structures and properties.

The synthesis of metal complexes involving ligands similar to this compound is typically achieved by reacting the ligand with a metal salt in a suitable solvent. For instance, studies on related pyridine-containing ligands have demonstrated the formation of complexes with divalent ions like Co(II), Ni(II), Cu(II), and Zn(II), as well as trivalent ions such as Cr(III). researchgate.netuobaghdad.edu.iq The reaction often involves refluxing the components, leading to the precipitation of the metal complex, which can then be isolated. ekb.eg

The resulting geometry of the metal chelate is determined by the coordination number of the metal ion and the nature of the ligand. Research on analogous compounds has yielded complexes with various geometries, including tetrahedral, square planar, and octahedral structures. uobaghdad.edu.iqekb.eg For example, a Co(II) complex with a related Schiff base ligand was found to have a tetrahedral structure. ekb.eg The specific geometry is crucial as it influences the material's electronic and magnetic properties.

Characterization of these synthesized complexes is performed using a suite of analytical techniques to confirm their structure and composition.

Table 1: Common Techniques for Characterizing Metal Complexes

TechniquePurposeInformation Obtained
Elemental Analysis (C,H,N) To determine the empirical formula of the complex.Percentage composition of carbon, hydrogen, and nitrogen. researchgate.netekb.eg
Infrared (IR) Spectroscopy To identify the coordination sites of the ligand.Shifts in the vibrational frequencies of functional groups (e.g., C=O, O-H, C=N) upon binding to the metal ion. researchgate.net
NMR Spectroscopy (¹H, ¹³C) To elucidate the structure of the ligand and its complexes in solution.Chemical environment of protons and carbon atoms. researchgate.net
Electronic Spectra (UV-Vis) To study the electronic transitions and infer the geometry of the complex.Absorption bands corresponding to d-d transitions or charge transfer, which are characteristic of specific coordination geometries. ekb.eg
Magnetic Susceptibility To determine the magnetic moment of the complex.Information about the number of unpaired electrons, which helps in assigning the geometry (e.g., high-spin vs. low-spin octahedral). ekb.eg
Molar Conductivity To determine if the complex is an electrolyte.Indicates whether anions are inside or outside the coordination sphere. uobaghdad.edu.iq
Thermogravimetric Analysis (TGA) To study the thermal stability of the complex.Information on decomposition patterns and the presence of solvent molecules. researchgate.net

This compound is a multidentate ligand, meaning it can bind to a metal ion through multiple donor atoms. Its potential coordination sites are the pyridine (B92270) nitrogen, the hydroxyl oxygen, and the two oxygen atoms of the deprotonated carboxylate group. nih.gov This versatility allows for several binding modes:

Monodentate: The ligand binds through only one atom, typically the pyridine nitrogen or one of the carboxylate oxygens.

Bidentate Chelation: The ligand forms a ring with the metal ion by binding through two donor atoms, such as the nitrogen and the hydroxyl oxygen, or both carboxylate oxygens.

Bridging: The ligand connects two or more metal centers. For example, the carboxylate group can bridge two metal ions, a common feature in the formation of coordination polymers. nih.gov

The specific binding mode adopted depends on factors like the metal ion's nature, the reaction conditions, and the presence of other co-ligands. nih.govredalyc.org Non-traditional coordination, where the ligand coordinates in its neutral form, is also a possibility. redalyc.org Thermodynamic investigations are essential for quantifying the stability of these metal complexes. Such studies would involve determining formation constants (K) and other thermodynamic parameters (ΔG, ΔH, ΔS), which provide insight into the spontaneity and driving forces of the complexation reaction.

Application in the Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ability of this compound to act as a linker between metal ions makes it a prime candidate for constructing coordination polymers and Metal-Organic Frameworks (MOFs). nih.gov MOFs are a class of crystalline porous materials with exceptionally high surface areas, tunable pore sizes, and diverse functionalities. unt.edunih.gov

The design of MOF architectures is a process of "reticular chemistry," where molecular building blocks (metal nodes and organic linkers) are chosen to self-assemble into a pre-determined network topology. The structure of this compound offers distinct advantages as an organic linker:

Connectivity: The pyridyl and carboxylate groups can bind to metal-containing nodes, forming one-, two-, or three-dimensional networks. unt.edu

Functionality: The hydroxyl (-OH) group can be oriented towards the pores of the MOF. These free hydroxy groups can serve as sites for post-synthetic modification or act as hydrogen-bond donors, enhancing the framework's interaction with specific guest molecules. nih.gov

Tunability: By varying the metal node (e.g., single metal ions or multi-metal clusters known as secondary building units) and synthesis conditions, it is possible to control the resulting framework's topology, pore size, and chemical environment. unt.edu

The synthesis of MOFs often takes place under solvothermal conditions, where the components are heated in a sealed vessel. This method can promote the formation of highly crystalline, stable structures. nih.gov

The properties of MOFs are directly related to their structure. MOFs constructed with linkers like this compound are expected to exhibit interesting functional properties.

Porosity and Gas Adsorption: MOFs are known for their permanent porosity and large internal surface areas. unt.edu The pore size and functionality of the pore walls determine the material's capacity for gas storage and separation. The presence of polar functional groups, such as the pyridine and hydroxyl moieties on the linker, can create strong interactions with polar gas molecules like CO₂, enhancing selective adsorption. Studies on other functionalized MOFs have shown that careful design can lead to materials that effectively separate hydrocarbons, such as propane (B168953) and propylene. The flexibility of some MOF structures allows for a "gate-opening" phenomenon, where the framework expands to adsorb guest molecules only above a certain pressure, a feature that can be tuned for specific applications. researchgate.net

Table 2: Representative Gas Adsorption Data for Functionalized MOFs

MOF MaterialGas AdsorbedUptake CapacityConditionsReference
IRMOF-6Methane (CH₄)155 v(STP)/v298 K, 36 atm unt.edu
HIAM-301Propylene (C₃H₆)~3.2 mmol/g298 K, 1 bar
PCN-1002Perfluorooctanoic Acid (PFOA)632 mg/gAqueous solution nih.gov
Ti-based MOFNitrogen (N₂)~450 cm³/g77 K nih.gov

Catalytic Properties: MOFs can serve as highly efficient heterogeneous catalysts. nih.gov Catalytic activity can arise from:

Open Metal Sites: Unsaturated metal centers at the nodes can act as Lewis acid sites. unt.edu

Functional Linkers: The organic linkers themselves can be catalytically active. The hydroxyl and pyridine groups of this compound could participate in catalytic cycles.

Encapsulated Catalysts: The pores can host catalytically active species, such as metal nanoparticles. rsc.org

MOFs have been investigated as catalysts for a range of organic reactions and even for processes like photocatalytic water splitting. nih.govrsc.org The high surface area ensures that a large number of active sites are accessible, while the defined porous structure can lead to high selectivity. nih.gov

Contribution to Supramolecular Assembly and Self-Assembled Structures

Beyond forming coordination bonds with metals, this compound can self-assemble into intricate supramolecular architectures through non-covalent interactions, primarily hydrogen bonding and π–π stacking.

Crystal engineering studies on structurally similar molecules provide significant insight into this behavior. For example, the analysis of (E)-3-(pyridin-4-yl)acrylic acid reveals the formation of chains through strong O—H···N hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another. researchgate.net These chains are further linked by weaker C—H···O interactions and π–π stacking between pyridine rings, ultimately building a three-dimensional structure. researchgate.net

Given that this compound possesses the same key functional groups, plus an additional hydroxyl group, it is expected to form even more complex and robust hydrogen-bonded networks. The hydroxyl group can act as both a hydrogen bond donor and acceptor, creating additional pathways for assembly. This ability to form predictable, ordered structures through self-assembly is fundamental to the bottom-up fabrication of novel materials in crystal engineering.

Table 3: Key Supramolecular Interactions in Pyridine-Carboxylic Acid Systems

Interaction TypeDescriptionResulting StructureReference
O—H···N Hydrogen Bond Strong interaction between the carboxylic acid proton and the pyridine nitrogen.Forms robust chains or synthons. researchgate.net
C—H···O Hydrogen Bond Weaker interaction linking adjacent chains.Contributes to higher-dimensional packing. researchgate.net
π–π Stacking Attractive, non-covalent interaction between aromatic rings.Stabilizes the overall crystal packing. researchgate.net
O—H···O Hydrogen Bond Interaction involving the hydroxyl group and/or carboxylic acid group.Potential for forming dimers or more complex networks. nih.gov

Hydrogen Bonding Networks and Crystal Engineering Applications

The molecular architecture of this compound is exceptionally well-suited for the construction of predictable and robust supramolecular assemblies through hydrogen bonding. The molecule possesses three distinct hydrogen bond donor/acceptor sites: the carboxylic acid group, the α-hydroxyl group, and the nitrogen atom of the pyridine ring. This multifunctionality is a key attribute in crystal engineering, the rational design of crystalline solids with desired physical and chemical properties.

The interaction between a carboxylic acid and a pyridine ring is a well-established and highly reliable supramolecular heterosynthon. mdpi.comresearchgate.netnih.gov This interaction is generally favored over the formation of carboxylic acid-acid homodimers, providing a strong directional force for assembling molecules in the solid state. mdpi.com In the case of this compound, the primary and most persistent hydrogen bond is expected to be the O-H···N interaction between the carboxylic acid proton and the pyridine nitrogen. nih.gov

Beyond this primary synthon, the α-hydroxyl group introduces additional possibilities for creating intricate one-, two-, or three-dimensional networks. It can act as both a hydrogen bond donor and acceptor, potentially forming O-H···O bonds with the carbonyl oxygen of the carboxylic acid, the hydroxyl group of an adjacent molecule, or with co-formers in a multi-component crystal. nih.gov The interplay of these various hydrogen bonds can lead to the formation of complex and predictable patterns, as described by graph-set notation. nih.gov For instance, the simultaneous presence of carboxyl and hydroxyl groups can lead to specific synthons like the linear C22(6) or cyclic R22(10) and R33(11) motifs. nih.gov The chirality of the molecule further influences the packing, often leading to the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and ferroelectric materials.

Table 1: Potential Supramolecular Synthons in Crystals of this compound

Synthon Type Interacting Groups Graph Set Notation (Example) Dimensionality
Heterosynthon Carboxylic Acid & Pyridine R22(8) Can lead to 1D chains or discrete dimers
Homosynthon Carboxylic Acid & Carboxylic Acid R22(8) Dimer formation
Heterosynthon Hydroxyl & Carboxylic Acid C22(6) 1D chains
Heterosynthon Hydroxyl & Pyridine - Can contribute to 2D/3D networks

Co-Crystallization Studies with Complementary Molecules

The ability of this compound to form robust hydrogen bonds makes it an excellent candidate for co-crystallization. rsc.org Pharmaceutical co-crystals, which consist of an active pharmaceutical ingredient (API) and a benign co-former in the same crystal lattice, are of significant interest for their ability to modify physicochemical properties such as solubility, stability, and bioavailability. acs.org Given its structural motifs, this compound could itself be a target for property enhancement or act as a co-former for other APIs.

The design of co-crystals relies on the hierarchical nature of supramolecular synthons. researchgate.netmdpi.com The carboxylic acid-pyridine heterosynthon is particularly strong and is expected to be the primary interaction when co-crystallized with molecules lacking stronger hydrogen bond donors or acceptors. mdpi.com Studies on the closely related mandelic acid have demonstrated its ability to form co-crystals with various pyridine-containing molecules, such as nicotinamide (B372718) and pyridinecarboxamide isomers. nih.govresearchgate.netsemanticscholar.org In these structures, acid-pyridine and acid-amide heterosynthons are common recurring motifs. mdpi.comsemanticscholar.org

For this compound, a range of complementary molecules could be screened for co-crystal formation. These include other APIs or generally recognized as safe (GRAS) compounds that possess functional groups capable of forming predictable heterosynthons. The ΔpKa rule can serve as a guide to predict whether the interaction will result in a co-crystal (proton sharing) or a salt (proton transfer). semanticscholar.org Given the pKa of the carboxylic acid and the pyridine moiety, co-formers can be selected to favor the formation of a neutral co-crystal.

Table 2: Potential Co-formers for this compound and Expected Supramolecular Synthons

Co-former Class Example Co-former Primary Expected Synthon
Pyridines Nicotinamide, 4,4'-Bipyridine Carboxylic Acid···Pyridine Nitrogen
Carboxylic Acids Adipic Acid, Benzoic Acid Hydroxyl···Carboxylic Acid, Pyridine···Carboxylic Acid
Amides Urea, Isoniazid Carboxylic Acid···Amide, Hydroxyl···Amide

Incorporation of this compound into Functional Polymeric Materials

The incorporation of specific functional groups into polymers is a powerful strategy to impart desired properties such as improved thermal stability, conductivity, or biocompatibility. This compound offers multiple handles for integration into polymeric architectures. The carboxylic acid and hydroxyl groups can participate in condensation polymerizations to form polyesters or polyamides, while the pyridine ring can be a site for further chemical modification or can influence the polymer's properties through its basicity and ability to coordinate with metal ions.

One approach is to use the compound as a functional monomer. For instance, after suitable modification to introduce a polymerizable group (e.g., a vinyl or acrylate (B77674) moiety), it could be co-polymerized with other monomers like styrene, acrylates, or vinylpyrrolidone. researchgate.netnih.gov The resulting polymer would feature pendant chiral side chains containing the hydroxyl, carboxylic acid, and pyridine functionalities. Such functionalized polymers could have applications as chiral stationary phases in chromatography, as polymer-supported catalysts, or as materials with specific surface properties.

Another strategy involves grafting the molecule onto an existing polymer backbone. acs.org Polymers with reactive sites, such as those containing acid chlorides or epoxides, could be modified with this compound. This approach allows for the controlled introduction of the functional unit onto a pre-synthesized polymer with well-defined properties. For example, incorporating pyridine units into polymer backbones is a known strategy for creating proton exchange membranes for high-temperature fuel cells, as the basic nitrogen sites can interact with acids like phosphoric acid to facilitate proton transport. acs.org The additional hydroxyl and carboxylic acid groups could further enhance proton conductivity and water retention within the membrane. Techniques like Atom Transfer Radical Polymerization (ATRP) are particularly well-suited for creating well-defined functional polymers, as they are tolerant to a wide range of functional groups, including hydroxyls. cmu.eduwikipedia.org

Table 3: Strategies for Incorporating this compound into Polymers

Strategy Method Resulting Polymer Architecture Potential Application
Functional Monomer Radical co-polymerization of a vinyl-derivatized monomer Statistical or block copolymer with functional side chains Chiral stationary phases, ion-exchange resins
Condensation Polymerization Polycondensation with diols or diamines Polyester or polyamide with the unit in the main chain Biodegradable materials, engineering plastics

Catalytic Applications and Organocatalysis Involving this compound or its Derivatives

The unique combination of functional groups in this compound, particularly its chirality and the presence of both Lewis basic (pyridine) and Brønsted acidic/basic (carboxylic acid, hydroxyl) sites, makes it a promising candidate for applications in catalysis.

Asymmetric organocatalysis, the use of small, chiral organic molecules to catalyze enantioselective reactions, has become a major pillar of modern organic synthesis. Chiral pyridines and their derivatives are known to be effective nucleophilic catalysts for a variety of transformations. researchgate.net Similarly, chiral amino alcohols have been successfully employed as organocatalysts in reactions such as the asymmetric addition of organozinc reagents to aldehydes and in domino Michael-aldol reactions. nih.gov

This compound combines features of both these catalyst classes. Its chiral α-hydroxy acid moiety, attached to a pyridine ring, could potentially catalyze asymmetric reactions like the aldol (B89426) reaction or the Corey-Chaykovsky reaction. acs.orgrsc.org The molecule could act as a bifunctional catalyst, where the pyridine nitrogen activates the electrophile while the hydroxyl or carboxylate group interacts with the nucleophile, organizing the transition state to achieve high stereoselectivity. For instance, in an aldol reaction, the pyridine could act as a Lewis base to activate a silyl (B83357) enol ether, while the hydroxyl group could coordinate to the aldehyde, leading to a highly organized, chiral transition state.

Table 4: Potential Organocatalytic Applications of this compound

Reaction Type Proposed Role of Catalyst Potential Product
Asymmetric Aldol Reaction Bifunctional activation of nucleophile and electrophile Chiral β-hydroxy carbonyl compounds
Asymmetric Michael Addition Activation of pronucleophile via hydrogen bonding Chiral 1,5-dicarbonyl compounds
Kinetic Resolution of Alcohols Asymmetric acylation Enantioenriched alcohols and esters

The pyridine nitrogen and the α-alkoxide, formed upon deprotonation of the hydroxyl group, make this compound an excellent candidate for a chiral bidentate ligand in transition metal catalysis. sacredheart.edusacredheart.edu Such pyridyl-alkoxide ligands are known to form stable complexes with a wide range of transition metals, including ruthenium, iridium, palladium, and copper. sacredheart.eduacs.orgfrontiersin.org These complexes have shown significant activity in various catalytic transformations. acs.orgmdpi.com

The electronic and steric properties of the ligand can be tuned to influence the catalytic activity and selectivity of the metal center. sacredheart.edu The strong σ-donating character of the alkoxide and the π-accepting ability of the pyridine ring create a unique electronic environment around the metal. acs.org The chirality at the α-carbon provides a chiral pocket around the active site, enabling enantioselective catalysis.

Complexes derived from ligands analogous to this compound have been successfully used in reactions such as alcohol oxidation, epoxidation, and asymmetric hydrogenation. acs.orgfrontiersin.orgnih.gov For example, ruthenium complexes bearing pyridine-alkoxide ligands have been shown to be effective catalysts for the oxidation of alcohols. frontiersin.org Similarly, iridium complexes with these ligands are active in water oxidation catalysis, highlighting their stability in high oxidation states. acs.org The application of such complexes in asymmetric hydrogenation could provide a direct route to valuable chiral molecules. nih.govrsc.org The carboxylic acid group, if not involved in coordination, could provide a secondary interaction site for substrate binding or influence the solubility and stability of the catalyst.

Table 5: Potential Applications of Transition Metal Complexes with 2-Hydroxy-2-(pyridin-4-yl)acetate Ligands

Metal Center Potential Catalytic Reaction Key Feature of the Ligand
Ruthenium (Ru) Asymmetric Transfer Hydrogenation, Alcohol Oxidation Formation of stable Ru-alkoxide complexes
Iridium (Ir) Asymmetric Hydrogenation, C-H Activation Stabilization of high oxidation states
Palladium (Pd) Asymmetric Allylic Alkylation, C-H Functionalization Versatile coordination chemistry

Compound Names

Common Name/AbbreviationSystematic Name
This compoundThis compound
Mandelic Acid2-Hydroxy-2-phenylacetic acid
NicotinamidePyridine-3-carboxamide
IsoniazidPyridine-4-carbohydrazide
4,4'-Bipyridine4,4'-Bipyridine
Adipic AcidHexanedioic acid
Benzoic AcidBenzoic acid
UreaUrea
ResorcinolBenzene-1,3-diol
HydroquinoneBenzene-1,4-diol
StyreneEthenylbenzene
AcrylateProp-2-enoate
Vinylpyrrolidone1-Ethenylpyrrolidin-2-one
Phosphoric AcidPhosphoric acid
RutheniumRuthenium
IridiumIridium
PalladiumPalladium
CopperCopper

Future Directions and Emerging Research Opportunities for 2 Hydroxy 2 Pyridin 4 Yl Acetic Acid

Unexplored Synthetic Pathways and Novel Building Block Applications in Complex Molecule Synthesis

The development of novel and efficient synthetic routes to 2-Hydroxy-2-(pyridin-4-yl)acetic acid and its utilization as a versatile building block are foundational to its future impact. Current synthetic approaches often rely on established methods, leaving significant room for innovation.

Future research could focus on stereoselective synthetic methodologies to access enantiomerically pure forms of the compound, which is crucial for pharmacological applications. The exploration of biocatalytic routes, employing enzymes such as hydroxynitrile lyases or engineered oxidoreductases, could offer a greener and more efficient alternative to traditional chemical synthesis. researchgate.net Furthermore, the development of continuous flow processes for the synthesis of this compound could enhance scalability and safety.

As a building block, the bifunctional nature of this compound, possessing both a carboxylic acid and a hydroxyl group, makes it an attractive scaffold for the synthesis of complex molecules. Its pyridine (B92270) ring offers a site for further functionalization, including C-H activation strategies that could lead to a diverse array of substituted pyridines. rsc.org The α-hydroxy acid moiety can be used to introduce chirality and serve as a handle for lactonization or amidation reactions, enabling the construction of novel heterocyclic systems and peptide conjugates. researchgate.net

Table 1: Potential Synthetic Strategies for this compound

Synthetic ApproachPotential AdvantagesKey Research Focus
Asymmetric CatalysisHigh enantioselectivity, access to pure stereoisomers.Development of novel chiral ligands and catalysts.
BiocatalysisGreen reaction conditions, high specificity.Enzyme screening and engineering for optimal activity.
Flow ChemistryImproved safety, scalability, and process control.Reactor design and optimization of reaction parameters.
C-H FunctionalizationAtom economy, direct modification of the pyridine ring.Catalyst development for regioselective functionalization. innovations-report.comuni-muenster.de

Advanced Derivatization Strategies and Functional Group Interconversions for Enhanced Utility

The strategic derivatization of this compound can unlock a vast chemical space populated with molecules of enhanced utility. Future research will likely focus on targeted modifications of its core structure to fine-tune its physicochemical properties and biological activity.

The carboxylic acid group is a prime site for derivatization, with opportunities to synthesize a wide range of esters, amides, and acylhydrazones. These modifications can modulate properties such as lipophilicity, cell permeability, and metabolic stability. researchgate.net The hydroxyl group can be acylated, etherified, or used as a directing group for further reactions on the pyridine ring.

Functional group interconversions (FGIs) represent another powerful tool for expanding the chemical diversity of derivatives. ub.eduimperial.ac.ukfiveable.me For instance, the carboxylic acid could be reduced to a primary alcohol, or the hydroxyl group could be converted to an amino or halogen functionality, opening up new avenues for coupling reactions and the introduction of diverse pharmacophores. The pyridine nitrogen can be quaternized to form pyridinium (B92312) salts, which can alter solubility and introduce new biological activities.

Integration with Machine Learning and Artificial Intelligence for Accelerated Chemical Discovery

The integration of machine learning (ML) and artificial intelligence (AI) holds immense promise for accelerating the discovery and optimization of this compound derivatives. These computational tools can be leveraged in several key areas.

Predictive modeling can be employed to forecast the physicochemical properties, biological activities, and potential toxicities of virtual libraries of derivatives, thereby prioritizing synthetic efforts on the most promising candidates. ML algorithms can also be trained to predict the outcomes of chemical reactions, aiding in the design of novel synthetic pathways and the optimization of reaction conditions.

Furthermore, generative models can be used to design novel molecular structures based on desired properties, potentially leading to the discovery of derivatives with unprecedented bioactivity. The use of AI in analyzing high-throughput screening data can help to identify structure-activity relationships (SAR) and guide the design of next-generation compounds.

Identification of Novel in vitro Biological Targets and Elucidation of Molecular Mechanisms of Action

A critical area of future research will be the systematic exploration of the biological activities of this compound and its derivatives. The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs, suggesting a high probability of biological relevance. researchgate.netrsc.orgnih.gov

High-throughput screening campaigns against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover novel therapeutic applications. The α-hydroxy acid motif is known to be a feature in some enzyme inhibitors, such as inhibitors of glycolate (B3277807) oxidase and lactate (B86563) dehydrogenase, suggesting that derivatives of this compound could be explored for similar activities. nih.gov

Once a biological target is identified, detailed mechanistic studies will be essential to understand how these compounds exert their effects at the molecular level. Techniques such as X-ray crystallography, NMR spectroscopy, and computational docking can be used to elucidate the binding mode of the compounds to their targets, providing a rational basis for further optimization. nih.gov

Table 2: Potential Biological Applications of this compound Derivatives

Potential Therapeutic AreaRationaleKey Research Focus
OncologyPyridine scaffolds are common in anticancer drugs. rsc.orgScreening against cancer cell lines and relevant kinases.
Infectious DiseasesPyridine derivatives have shown antimicrobial activity. Evaluation against a panel of bacterial and fungal strains.
Neurological DisordersPyridine alkaloids exhibit CNS activity. nih.govAssessment of activity at neurotransmitter receptors and transporters. nih.gov
Metabolic Diseasesα-Hydroxy acids can act as enzyme inhibitors in metabolic pathways. nih.govmdpi.commdpi.comInvestigation of inhibitory activity against key metabolic enzymes.

Expansion into Niche Areas of Catalysis, Green Chemistry, and Sustainable Chemical Processes

Beyond its potential in medicinal chemistry, this compound and its derivatives could find applications in catalysis and green chemistry. The pyridine nitrogen can act as a ligand for transition metals, opening up the possibility of developing novel catalysts for a variety of organic transformations. rsc.org

In the realm of green chemistry, the use of this compound as a building block derived from potentially renewable resources aligns with the principles of sustainable synthesis. rsc.orgacs.orgnumberanalytics.comrsc.orgbenthamscience.comacs.orgnih.gov Future research could explore its use in the development of biodegradable polymers or as a component in environmentally benign solvents.

The catalytic activity of metal complexes of this compound derivatives could be explored in reactions such as C-C cross-coupling, hydrogenations, and oxidations. The bifunctional nature of the molecule could also be exploited in the design of organocatalysts for asymmetric synthesis.

Development of Advanced Analytical Platforms for Ultra-Trace Analysis in Complex Matrices

As the applications of this compound expand, the need for sensitive and selective analytical methods for its detection and quantification will become increasingly important. This is particularly true for its potential use in biological systems and environmental samples, where it may be present at ultra-trace levels.

Future research in this area should focus on the development of advanced analytical platforms based on techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-mass spectrometry (CE-MS). researchgate.net The development of chiral separation methods, for instance using chiral stationary phases in high-performance liquid chromatography (HPLC), will be crucial for studying the stereoselective synthesis and metabolism of the compound. nih.govresearchgate.netnih.govchromtech.net.au

Furthermore, the design of novel derivatization reagents that enhance the ionization efficiency and chromatographic retention of the compound could significantly improve the sensitivity of analytical methods. nih.govchromforum.org The development of immunoassays or sensor-based technologies could also provide rapid and cost-effective tools for its detection in various matrices. The analysis of related pyridine alkaloids often employs mass spectrometry, which could be adapted for this compound. researchgate.netmdpi.comproquest.comalfa-chemistry.com

Collaborative and Interdisciplinary Research Initiatives Leveraging the Compound's Unique Features

The full realization of the potential of this compound will require a concerted effort from researchers across multiple disciplines. Collaborative and interdisciplinary research initiatives will be essential to bridge the gap between fundamental chemistry and practical applications.

Chemists will be needed to develop novel synthetic routes and derivatization strategies. researchgate.netchemrxiv.orgnih.gov Biologists and pharmacologists will be crucial for identifying and validating biological targets and elucidating mechanisms of action. wikipedia.org Material scientists could explore its use in the development of new polymers and functional materials. researchgate.net Analytical chemists will be tasked with developing the necessary tools for its detection and quantification. hplc.eu

Such interdisciplinary collaborations can foster innovation and accelerate the translation of basic research findings into tangible outcomes. The unique combination of a pyridine ring and an α-hydroxy acid in a single molecule provides a rich platform for such collaborative endeavors. nih.govkoeichem.com

Q & A

Q. What are the recommended methods for synthesizing 2-hydroxy-2-(pyridin-4-yl)acetic acid, and how can coupling reactions be optimized?

Synthetic routes for pyridine derivatives often involve hydroxylation or coupling reactions. For example, bromination of acetylfuran followed by hydrogenation in glacial acetic acid has been used for structurally related compounds . For this compound, a plausible strategy includes:

  • Coupling pyridine-4-ylmagnesium bromide with glyoxylic acid under controlled pH.
  • Hydroxylation of 2-(pyridin-4-yl)acetic acid via enzymatic or chemical oxidation.
    Optimization should focus on reaction temperature (20–40°C), solvent selection (e.g., THF or ethanol), and catalytic systems (e.g., Pd catalysts for cross-coupling). Monitor intermediates using TLC or LC-MS .

Q. What safety precautions are necessary when handling this compound in the laboratory?

While direct safety data for this compound is limited, structurally similar pyridine derivatives (e.g., 2-(pyridin-3-yl)acetic acid) require:

  • Eye protection (goggles) and gloves (nitrile or neoprene) to avoid irritation .
  • Ventilation to prevent inhalation of dust/aerosols (use fume hoods).
  • Storage in airtight containers at 2–8°C to avoid degradation .
    Refer to GHS hazard codes H319 (eye irritation) and H335 (respiratory irritation) for risk assessment .

Q. How can the purity of this compound be validated, and what analytical techniques are most effective?

  • HPLC : Use a C18 column with UV detection at 254 nm; retention time comparison against a certified standard .
  • NMR : Confirm structural integrity via 1H^1H NMR (e.g., pyridinium protons at δ 8.5–8.7 ppm, hydroxyacetic acid protons at δ 4.2–4.5 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in negative ion mode to detect [M–H]^- at m/z 136.1 .
    Report purity as >98% (HPLC) with residual solvent analysis (e.g., GC-MS for ethanol or THF) .

Q. What spectroscopic characteristics distinguish this compound from its isomers?

Key identifiers include:

  • IR : Broad O–H stretch (~3200 cm1^{-1}), C=O stretch (~1700 cm1^{-1}), and pyridine ring vibrations (~1600 cm1^{-1}).
  • 13C^13C NMR : Carboxylic acid carbon at δ 170–175 ppm, pyridine C4 carbon at δ 150–155 ppm .
  • UV-Vis : π→π* transitions of the pyridine ring at 260–280 nm (ε ≈ 104^4 L·mol1^{-1}·cm1^{-1}) .
    Compare with 2-(pyridin-3-yl)acetic acid (CAS 501-81-5), which shows distinct pyridine proton splitting patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve contradictions in the reported molecular geometry of this compound?

Conflicting data on bond angles or tautomerism (e.g., keto-enol equilibrium) can be addressed via:

  • Single-crystal X-ray diffraction : Use SHELXL for refinement .
  • Hydrogen bonding analysis : Identify intermolecular interactions (e.g., O–H···N between hydroxy and pyridine groups) .
    For accurate results, grow crystals in ethanol/water (7:3) at 4°C and collect data at 100 K to minimize thermal motion .

Q. What strategies mitigate data reproducibility issues in studying the compound’s stability under varying pH conditions?

  • pH-dependent stability assays : Use buffered solutions (pH 2–12) and monitor degradation via HPLC at 24-hour intervals .
  • Kinetic modeling : Apply Arrhenius equations to predict degradation rates at different temperatures (25–60°C) .
    Avoid prolonged exposure to strong acids/bases (pH <2 or >10), which hydrolyze the carboxylic acid group .

Q. How do computational docking studies predict the interaction of this compound with enzymatic targets?

  • Molecular docking : Use AutoDock Vina with PyRx to simulate binding to enzymes like lactate dehydrogenase (PDB ID: 1T2F).
  • Pharmacophore analysis : Highlight hydrogen-bond donors (hydroxy group) and π-π stacking (pyridine ring) as key interaction sites .
    Validate predictions with in vitro assays (e.g., fluorescence quenching or ITC for binding affinity) .

Q. What experimental evidence supports or contradicts the proposed tautomeric forms of this compound in solution?

  • NMR titration : Monitor chemical shifts of hydroxy and carboxylic protons in D2 _2O/CD3 _3OD mixtures. A downfield shift in –OH protons suggests keto-enol tautomerism .
  • Theoretical calculations : DFT (B3LYP/6-31G*) can predict relative stability of tautomers. Contrast with crystallographic data to resolve discrepancies .

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